Cdk12-IN-7
Description
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Properties
Molecular Formula |
C32H32F3N9O4 |
|---|---|
Molecular Weight |
663.6 g/mol |
IUPAC Name |
3-benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea |
InChI |
InChI=1S/C32H32F3N9O4/c1-42-26(45)13-14-43-24-11-12-25(39-27(24)40-30(42)43)44(31(46)37-15-19-5-3-2-4-6-19)21-9-7-20(8-10-21)38-29-36-16-23(32(33,34)35)28(41-29)48-22-17-47-18-22/h2-6,11-14,16,20-22H,7-10,15,17-18H2,1H3,(H,37,46)(H,36,38,41) |
InChI Key |
KNQWUEWDMDIMIX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk12-IN-7: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling target in oncology. This technical guide provides an in-depth exploration of the mechanism of action of Cdk12-IN-7, a potent and selective inhibitor of CDK12, in cancer cells. We will delve into its molecular interactions, downstream cellular consequences, and the methodologies employed to elucidate its function. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of cancer biology and drug development.
Introduction to CDK12 and its Role in Cancer
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a pivotal role in the regulation of gene transcription.[1][2] The CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transition from transcription initiation to productive elongation.[2][3] This regulatory function is particularly critical for the expression of long and complex genes, a significant portion of which are integral components of the DNA Damage Response (DDR) network.[1][3][4]
In various cancers, including breast, ovarian, prostate, and colorectal cancers, alterations in CDK12 activity have been observed.[4][5][6] Loss-of-function mutations or inhibition of CDK12 can lead to a "BRCAness" phenotype, characterized by deficiencies in homologous recombination repair, thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[4][7] This has positioned CDK12 inhibitors, such as this compound, as promising therapeutic agents.
This compound: A Selective Inhibitor of CDK12
This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of CDK12. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of CDK12, thereby preventing the phosphorylation of its substrates, most notably the CTD of RNAPII.
Quantitative Data: Inhibitory Activity and Anti-proliferative Effects
The inhibitory potency of this compound and other CDK12 inhibitors has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's efficacy.
| Inhibitor | Target | IC50 (nM) | Cell Line | Cancer Type | Reference |
| This compound | CDK12 | - | - | - | - |
| THZ531 | CDK12/13 | - | Multiple B-cell lymphoma lines | B-cell Lymphoma | [8] |
| Unnamed | CDK6/9 | 40, 39 | MDA-MB-231 | Breast Cancer | [9] |
| Compound 12O | - | 9 | SiHa | Cervical Cancer | [9] |
Core Mechanism of Action: Disruption of the DNA Damage Response
The primary mechanism through which this compound exerts its anti-cancer effects is by disrupting the transcription of key genes involved in the DNA Damage Response (DDR) pathway.
Downregulation of Key DDR Genes
Inhibition of CDK12 by this compound leads to a gene length-dependent transcriptional defect, causing premature cleavage and polyadenylation of transcripts.[10] This results in the downregulation of essential DDR proteins, compromising genomic stability.[10] Key genes affected include:
-
BRCA1 (Breast Cancer gene 1): A critical tumor suppressor involved in homologous recombination repair.[3]
-
ATR (Ataxia Telangiectasia and Rad3-related): A master regulator of the DNA damage checkpoint.[3]
-
FANCI (Fanconi Anemia Complementation Group I) and FANCD2 (Fanconi Anemia Complementation Group D2): Components of the Fanconi Anemia pathway, crucial for the repair of interstrand crosslinks.[11]
The downregulation of these and other DDR genes creates a state of homologous recombination deficiency, rendering cancer cells vulnerable to agents that induce DNA damage or inhibit alternative repair pathways.
Signaling Pathway
The following diagram illustrates the central role of CDK12 in DDR gene transcription and how this compound disrupts this process.
Caption: CDK12 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
To investigate the mechanism of action of this compound, several key experimental techniques are employed. The following sections provide detailed methodologies for these assays.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay determines the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader (for absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
-
Measure luminescence.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Western Blotting
This technique is used to assess the protein levels of CDK12 targets and downstream effectors.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK12, anti-phospho-RNAPII Ser2, anti-BRCA1, anti-ATR, anti-FANCD2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and visualize the protein bands using an ECL reagent and an imaging system.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to quantify the mRNA expression levels of DDR genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., BRCA1, ATR, FANCI, FANCD2) and a housekeeping gene (e.g., GAPDH)
Validated Primer Sequences for Human DDR Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| BRCA1 | AGGTTGCCAAGAGGTTGTGA | TCTGACAACCTCCACACAGC | [13] |
| ATR | CCTTGCTTTGCTTTATTTGCTG | TGGCTTTGCTTTGTTTTGCT | - |
| FANCI | CCTGCAGTTTCTTCCTTCCT | GCTCTTCCTTTTCCTTCCTG | - |
| FANCD2 | AGGAGGCCAGCAAGGAGG | GAGGCCAGCAAGGAGGA | [13] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [11] |
Note: Primer sequences for ATR and FANCI are representative and should be validated for specific experimental conditions.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship of its mechanism of action.
Caption: A Typical Experimental Workflow for this compound Analysis.
Caption: Logical Flow of this compound's Mechanism of Action.
Conclusion
This compound represents a valuable chemical probe for studying the biological functions of CDK12 and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the inhibition of CDK12 and the subsequent disruption of the DNA Damage Response pathway, provides a clear rationale for its use in cancers with underlying genomic instability or in combination with other DNA-damaging agents. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to further investigate the therapeutic potential of targeting CDK12 in cancer. As our understanding of the intricate roles of transcriptional regulation in tumorigenesis continues to grow, the targeted inhibition of kinases like CDK12 will undoubtedly play an increasingly important role in the future of precision oncology.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12 regulates alternative last exon mRNA splicing and promotes breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan‐Cancer Analysis of CDK12 Loss‐of‐Function Alterations and Their Association with the Focal Tandem‐Duplicator Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics investigation reveals functional specialization of transcriptional cyclin dependent kinases in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. GtR [gtr.ukri.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Cdk12-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 12 (CDK12) has emerged as a significant therapeutic target in oncology due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR).[1][2][3] Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to PARP inhibitors and other DNA-damaging agents.[2] Cdk12-IN-7 is a potent small molecule inhibitor targeting CDK12. This document provides a comprehensive technical overview of this compound, including its discovery, biological activity, a representative synthesis pathway, and detailed experimental protocols for its characterization.
Discovery and Biological Activity
This compound (also referred to as Compound 2) was identified as a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2).[3][4] Its primary mechanism of action involves targeting the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2]
The CDK12/Cyclin K complex is a key regulator of transcriptional elongation.[3][5] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a process essential for the transcription of large genes, many of which are integral to the DNA damage response (DDR) pathway, including BRCA1 and ATR.[2][3] By inhibiting CDK12, this compound disrupts the expression of these critical DDR genes, leading to impaired genomic stability and synthetic lethality in certain cancer contexts.[1][2] The compound also demonstrates anti-proliferative activity against cancer cell lines.[3][4]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The key data points are summarized below.
| Target | Assay Type | IC50 Value (nM) | Reference |
| CDK12 | Biochemical Kinase Assay | 42 | [3][4] |
| CDK2 | Biochemical Kinase Assay | 196 | [3][4] |
| A2780 Cells | Cell Proliferation Assay | 429 | [3][4] |
CDK12 Signaling Pathway
CDK12, in partnership with Cyclin K, plays a pivotal role in the regulation of gene transcription, particularly for genes involved in maintaining genomic stability. The diagram below illustrates this core signaling pathway.
Synthesis Pathway
While the precise, step-by-step synthesis protocol for this compound is not publicly detailed in peer-reviewed literature, a representative synthesis for a related pyrazolo[1,5-a]pyrimidine-based CDK inhibitor can be illustrated based on general methods outlined in the patent literature. This serves as an example of the chemical logic used to construct this class of compounds.
The core structure is typically assembled through a condensation reaction, followed by functionalization via nucleophilic aromatic substitution and amide coupling reactions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CDK12 inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of an inhibitor against a specific kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of CDK12 kinase activity.
Materials:
-
Recombinant human CDK12/CycK complex
-
Biotinylated peptide substrate
-
ATP, [γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microtiter plates (384-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM.
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the diluted inhibitor. Add 10 µL of the kinase/substrate mixture (containing CDK12/CycK and biotinylated peptide substrate in kinase buffer).
-
Initiation: Start the reaction by adding 10 µL of ATP solution (containing a mix of cold ATP and [γ-³³P]-ATP). The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding a stop buffer containing EDTA and the streptavidin-coated SPA beads.
-
Detection: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the radioactivity in a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the scintillation counts against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line.
Objective: To determine the IC50 value of this compound for inhibiting the proliferation of A2780 ovarian cancer cells.
Procedure Workflow:
Detailed Steps:
-
Cell Culture: Culture A2780 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Trypsinize and count the cells. Seed them into 96-well opaque-walled plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound. Include wells with vehicle (DMSO) only as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Return the plates to the incubator for a period of 72 to 120 hours.
-
Lysis and Detection: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit the curve to determine the IC50 value.
References
- 1. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 2. A patent and literature review of CDK12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US10927119B2 - Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds as CDK inhibitors and their therapeutic use - Google Patents [patents.google.com]
- 5. WO2019217421A1 - Small molecule inhibitors of cdk12/cdk13 - Google Patents [patents.google.com]
Cdk12-IN-7: A Technical Guide to a Dual Inhibitor of CDK12 and CDK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Cdk12-IN-7 has emerged as a noteworthy small molecule inhibitor due to its dual activity against two key members of the CDK family: CDK12 and CDK2.
CDK12, in complex with Cyclin K, is a critical regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a process essential for the expression of long genes, including many involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATM. Inhibition of CDK12 can thus induce a "BRCAness" phenotype, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.
CDK2, on the other hand, is a key driver of cell cycle progression. In complex with Cyclin E and Cyclin A, CDK2 phosphorylates substrates such as the Retinoblastoma protein (Rb), promoting the G1/S phase transition and S phase progression.
This technical guide provides a comprehensive overview of this compound, presenting its known biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Biochemical and Cellular Activity
The inhibitory potency of this compound has been characterized through biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibitory Potency of this compound
| Target | IC50 (nM) |
| CDK12 | 42[1][2] |
| CDK2 | 196[1][2] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Carcinoma | 429[1] |
Signaling Pathways and Mechanisms of Action
The dual inhibition of CDK12 and CDK2 by this compound is hypothesized to impact two distinct but crucial cellular processes: transcription and cell cycle progression. The following diagrams illustrate these pathways.
Experimental Protocols
The following sections provide detailed, representative methodologies for the characterization of a dual CDK12/CDK2 inhibitor like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the IC50 values of an inhibitor against CDK12 and CDK2.
Materials:
-
CDK12/Cyclin K or CDK2/Cyclin E/A enzyme
-
Appropriate substrate (e.g., generic kinase substrate or specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Kinase Reaction:
-
Add assay buffer, substrate, and the inhibitor solution to the wells of the assay plate.
-
Add the kinase (CDK12 or CDK2) to initiate the reaction.
-
Finally, add ATP to start the kinase reaction. The final reaction volume is typically 5-25 µL.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to a DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
A2780 cells (or other relevant cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Western Blot Analysis of Downstream Targets
This protocol is for detecting changes in the phosphorylation of CDK12 and CDK2 substrates, namely RNAPII p-Ser2 and p-Rb.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII, anti-p-Rb (e.g., Ser780), anti-total Rb, anti-actin or -tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a defined period. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell line of interest
-
This compound
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a valuable research tool for investigating the coordinated roles of transcriptional and cell cycle CDKs in cancer biology. Its dual inhibitory activity against CDK12 and CDK2 provides a unique opportunity to explore the synergistic effects of targeting both transcription and cell cycle progression. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other dual CDK12/CDK2 inhibitors, facilitating a deeper understanding of their therapeutic potential. Further studies, including comprehensive kinome profiling and in vivo efficacy models, will be crucial in fully elucidating the pharmacological profile of this compound.
References
An In-Depth Technical Guide to the Chemical Properties of Cdk12-IN-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk12-IN-7 is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a critical regulator of transcriptional elongation and a key factor in the DNA damage response (DDR). This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound. It includes a summary of its inhibitory and anti-proliferative activities, detailed experimental protocols for its characterization, and a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are investigating the therapeutic potential of CDK12 inhibition.
Chemical Properties and Data
This compound is a small molecule inhibitor with a complex heterocyclic structure. Its fundamental chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₂H₃₂F₃N₉O₄ |
| Molecular Weight | 687.65 g/mol |
| CAS Number | 3033863-94-1[1][2] |
| SMILES | CN1C=C2N(C=C3C(N2)=NC(N(C(NCC4=CC=CC=C4)=O)[C@@H]5CC--INVALID-LINK--CC5)=CC3)C=C1=O[2] |
| Solubility | Soluble in DMSO[3][4] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[5] |
Biological Activity
This compound demonstrates potent and selective inhibitory activity against CDK12 and exhibits anti-proliferative effects in cancer cell lines.
Kinase Inhibition
This compound is a dual inhibitor of CDK12 and, to a lesser extent, CDK2. The half-maximal inhibitory concentrations (IC₅₀) are presented below.
| Target Kinase | IC₅₀ (nM) |
| CDK12 | 42[1][2] |
| CDK2 | 196[1][2] |
Anti-proliferative Activity
The compound has been shown to inhibit the proliferation of the A2780 ovarian cancer cell line.
| Cell Line | IC₅₀ (nM) |
| A2780 | 429[1] |
Mechanism of Action
The primary mechanism of action for CDK12 inhibitors like this compound involves the modulation of RNA Polymerase II (Pol II) function. CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of Pol II. This phosphorylation is a critical step for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including many essential genes in the DNA damage response (DDR) pathway such as BRCA1, ATM, and ATR.
By inhibiting the kinase activity of CDK12, this compound prevents the phosphorylation of the Pol II CTD. This leads to premature termination of transcription for a specific subset of genes, resulting in the downregulation of key DDR proteins. The impairment of the DDR machinery sensitizes cancer cells to DNA damaging agents and can induce synthetic lethality in tumors with pre-existing DNA repair defects.
Experimental Protocols
The following are detailed protocols representative of the methods used to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the IC₅₀ of an inhibitor against CDK12/Cyclin K using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK12/Cyclin K complex
-
Kinase substrate (e.g., a peptide derived from the Pol II CTD)
-
ATP
-
Dithiothreitol (DTT)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, BSA)
-
This compound
-
DMSO (for compound dilution)
-
Kinase-Glo™ Max reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Assay Buffer: Prepare a 1x kinase assay buffer containing DTT.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, which is then serially diluted to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Master Mix Preparation: Prepare a master mix containing the 1x kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.
-
Assay Plate Setup:
-
Add the master mix to all wells of a 96-well plate.
-
Add the diluted this compound to the "Test Inhibitor" wells.
-
Add DMSO (vehicle control) to the "Positive Control" (maximum activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Dilute the CDK12/Cyclin K enzyme to the desired concentration in 1x kinase assay buffer.
-
Initiate Reaction: Add the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. Add an equal volume of 1x kinase assay buffer without the enzyme to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for a specified time, typically 60-90 minutes.[6]
-
Detection:
-
Allow the plate and the Kinase-Glo™ Max reagent to equilibrate to room temperature.
-
Add the Kinase-Glo™ Max reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (A2780 Cells)
This protocol describes a common method for determining the anti-proliferative IC₅₀ of this compound in the A2780 ovarian cancer cell line using a colorimetric assay such as the MTT or MTS assay.
Materials:
-
A2780 ovarian cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count A2780 cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells per well) in complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for a specified period, typically 72 hours, to allow for effects on cell proliferation.
-
Cell Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 1-2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the surveyed literature. The synthesis of such complex heterocyclic molecules typically involves multi-step organic chemistry procedures. Researchers interested in obtaining this compound are advised to procure it from commercial chemical suppliers or to consult specialized medicinal chemistry literature for the synthesis of analogous compounds.
Stability and Storage
For optimal long-term stability, this compound should be stored as a solid at -20°C.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[5] Comprehensive studies on the stability of this compound under various conditions such as different pH values, temperatures, and light exposure are not widely published. It is recommended to protect the compound and its solutions from light and to use freshly prepared dilutions for experiments whenever possible.
Conclusion
This compound is a valuable research tool for investigating the biological functions of CDK12 and the therapeutic potential of its inhibition. Its potent and selective activity against CDK12, coupled with its demonstrated anti-proliferative effects, makes it a compound of significant interest in the field of oncology. This technical guide provides a foundational understanding of its chemical and biological properties and offers detailed experimental protocols to aid in its further investigation. Future research will likely focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. 化合物 this compound|T88012|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 6. bpsbioscience.com [bpsbioscience.com]
The Impact of Cdk12-IN-7 on Transcription Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation, primarily through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). Inhibition of CDK12 has emerged as a promising strategy in oncology, particularly for cancers reliant on the expression of long, complex genes involved in the DNA damage response (DDR). Cdk12-IN-7 is a potent small molecule inhibitor targeting CDK12, and also CDK2. This technical guide provides an in-depth analysis of the mechanism of action of this compound on transcription elongation, supported by quantitative data from studies on CDK12 inhibition, detailed experimental protocols to investigate these effects, and visualizations of the key cellular pathways and experimental workflows.
Core Mechanism: CDK12's Role in Transcription Elongation
CDK12, in complex with its partner Cyclin K, is a key kinase responsible for phosphorylating the serine 2 (Ser2) and, to some extent, serine 5 (Ser5) residues of the heptapeptide (B1575542) repeats (YSPTSPS) in the CTD of RNAPII.[1][2][3] This phosphorylation is a crucial signal for the transition from a paused state to productive transcription elongation.[4] Inhibition of CDK12 leads to a global defect in transcription elongation, causing RNAPII to stall and dissociate from the DNA template, particularly on long genes.[1][5] This results in a decrease in the synthesis of full-length messenger RNA (mRNA) transcripts.[1]
A significant consequence of CDK12 inhibition is the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1, ATM, and FANCF.[6][7] Many DDR genes are characteristically long and are therefore particularly susceptible to defects in transcription elongation.[7][8] This selective effect on DDR gene expression forms the basis of synthetic lethality strategies, where CDK12 inhibitors are combined with agents like PARP inhibitors to treat cancers with specific DNA repair deficiencies.[6]
This compound acts as a dual inhibitor of CDK12 and CDK2. While its primary effect on transcription elongation is mediated through CDK12 inhibition, its activity against CDK2 may have additional effects on cell cycle progression.[4]
Quantitative Effects of CDK12 Inhibition on Transcription Elongation
While specific quantitative data for this compound's effect on transcription elongation is not extensively published in readily available literature, studies using other potent CDK12 inhibitors and analog-sensitive (AS) CDK12 models provide valuable insights into the expected quantitative impact.
| Parameter | Method | Observed Effect of CDK12 Inhibition | Reference(s) |
| RNAPII Elongation Rate | DRB-release PRO-seq | >60% reduction in the POLII elongation rate (from ~2.96 kb/min to ~1.11 kb/min) with dual CDK12/13 inhibition. | |
| RNAPII CTD Phosphorylation | Western Blot, mNET-seq | Global reduction of Ser2 and Ser5 phosphorylation on the RNAPII CTD. | [1] |
| Gene Expression (DDR Genes) | RT-qPCR, RNA-seq | Significant downregulation of long genes, particularly those involved in the DNA damage response (e.g., BRCA1, ATR, FANCI). | [7] |
| Transcription Elongation Processivity | TT-seq, mNET-seq | Genome-wide defect in transcription elongation, with a more pronounced effect on genes >9 kb in length. | [1] |
Signaling Pathways and Experimental Workflows
CDK12 Signaling Pathway in Transcription Elongation
References
- 1. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thesgc.org [thesgc.org]
- 7. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CDK12 Inhibition on Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and co-transcriptional processes, including pre-mRNA splicing. Its inhibition has profound effects on gene expression, particularly for genes involved in the DNA damage response, making it a compelling target in oncology. This technical guide provides an in-depth exploration of the impact of CDK12 inhibition, with a focus on a representative inhibitor, Cdk12-IN-7, on alternative splicing. We consolidate quantitative data from studies on various CDK12 inhibitors, detail key experimental protocols for studying these effects, and provide visual representations of the underlying molecular pathways and experimental workflows.
Introduction: CDK12, a Master Regulator of Transcription and Splicing
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a pivotal role in the regulation of gene expression.[1] A primary function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), the key enzyme responsible for transcription.[1][2] This phosphorylation is crucial for the transition from transcription initiation to productive elongation, ensuring the proper synthesis of full-length messenger RNA (mRNA) transcripts.[2]
Beyond its role in transcription elongation, a growing body of evidence highlights CDK12's integral function in maintaining genomic stability by regulating the expression of genes involved in the DNA Damage Response (DDR), particularly those associated with homologous recombination (HR) repair.[2] Inhibition of CDK12 impairs the expression of these critical DDR genes, rendering cancer cells more susceptible to DNA-damaging agents.[2]
Furthermore, CDK12 is intimately linked to the process of alternative splicing, a fundamental mechanism for generating proteomic diversity from a limited number of genes.[1][3][4] It has been demonstrated that CDK12 can influence the splicing of pre-mRNAs, and its inhibition leads to significant alterations in splicing patterns.[5][6][7][8] This guide will delve into the specific consequences of CDK12 inhibition on alternative splicing, providing a technical overview for researchers in the field. While direct quantitative data for the specific inhibitor this compound on alternative splicing is not extensively available in public literature, this guide will utilize data from other potent CDK12 inhibitors to illustrate the expected biological effects.
Mechanism of Action: How CDK12 Inhibition Disrupts Splicing
The primary mechanism by which CDK12 inhibitors impact alternative splicing is through the disruption of the intricate coordination between transcription and splicing machinery. CDK12's kinase activity is essential for phosphorylating the Serine 2 (Ser2) residues on the CTD of RNAPII during transcription elongation.[9] This phosphorylated CTD (pSer2) serves as a docking platform for various splicing factors, effectively recruiting them to the nascent pre-mRNA transcript. This co-transcriptional recruitment is critical for efficient and accurate splicing.
Inhibition of CDK12, for instance by a compound like this compound, leads to a reduction in RNAPII CTD Ser2 phosphorylation.[2] This has several downstream consequences that affect alternative splicing:
-
Impaired Recruitment of Splicing Factors: The hypophosphorylated CTD fails to efficiently recruit key components of the spliceosome and other splicing regulatory proteins.[10]
-
Altered Transcription Elongation Rate: CDK12 inhibition can lead to a reduced rate of transcription elongation.[9] This change in the "speed" of the RNAPII can alter the window of opportunity for the spliceosome to recognize and act upon specific splice sites, thereby influencing splice site selection.
-
Premature Transcription Termination: A significant consequence of CDK12 inhibition is premature cleavage and polyadenylation (PCPA), leading to truncated transcripts.[5][6][8] This often occurs at cryptic polyadenylation sites within introns, effectively preventing the inclusion of downstream exons and leading to a dramatic form of alternative splicing.
These mechanistic changes manifest as various alterations in splicing patterns, including exon skipping, intron retention, and changes in alternative last exon (ALE) usage.[10][11]
Quantitative Impact of CDK12 Inhibition on Alternative Splicing
Studies utilizing potent and selective CDK12 inhibitors, as well as siRNA-mediated knockdown of CDK12, have provided quantitative insights into the widespread changes in alternative splicing. The following tables summarize key findings from these studies.
Disclaimer: The following data is derived from studies using various CDK12 inhibitors (e.g., THZ1, 1-NM-PP1) and CDK12 siRNA, and is presented as representative of the effects of CDK12 inhibition in general. Specific quantitative results may vary with this compound.
Table 1: Global Changes in Splicing Events upon CDK12 Inhibition
| Cell Line | CDK12 Inhibition Method | Total Genes with Splicing Changes | Predominant Splicing Change | Reference |
| HeLa-AS | 1-NM-PP1 (30 min) | >600 | Intragenic premature termination | [5][6] |
| MiaPaCa-2 (Pancreatic Cancer) | THZ1 (6 h) | Thousands | Intron Retention | [10] |
| SK-BR-3 (Breast Cancer) | CDK12 siRNA | 314 | Alternative Last Exon (ALE) | [11] |
| MDA-MB-231 (Breast Cancer) | CDK12 siRNA | Not specified | Alternative Last Exon (ALE) | [11] |
| 184-hTERT (Normal Mammary Epithelial) | CDK12 siRNA | Not specified | Alternative Last Exon (ALE) | [11] |
Table 2: Characterization of Genes with Altered Splicing upon CDK12 Inhibition
| Characteristic | Observation | Implication | Reference |
| Gene Length | Genes with altered ALE splicing are significantly longer. | CDK12 is crucial for maintaining the transcriptional integrity of long genes. | [11] |
| Number of Exons | Genes with altered ALE splicing have a greater number of exons. | Complex gene structures are more susceptible to splicing defects upon CDK12 inhibition. | [11] |
| Functional Enrichment | DNA damage response, cell cycle, kinetochore and chromosome organization. | CDK12 inhibition preferentially affects genes critical for genomic stability. | [5] |
Experimental Protocols for Analyzing Alternative Splicing
To investigate the impact of this compound or other inhibitors on alternative splicing, a combination of high-throughput sequencing and targeted validation approaches is recommended.
Global Splicing Analysis using RNA-Sequencing (RNA-seq)
Objective: To identify and quantify genome-wide changes in alternative splicing patterns following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture the cell line of interest (e.g., a cancer cell line known to be sensitive to CDK12 inhibition) under standard conditions. Treat cells with an effective concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time course.
-
RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation: Prepare strand-specific RNA-seq libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
High-Throughput Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust splicing analysis (typically >30 million reads per sample).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter, or MAJIQ) to identify and quantify differential alternative splicing events between the this compound-treated and control samples. These tools can detect various splicing events, including skipped exons, retained introns, and alternative 5' or 3' splice sites.
-
Visualization: Visualize the read coverage and splice junctions for genes of interest using a genome browser like the Integrated Genome Browser (IGB).[5][12]
-
Analysis of Nascent RNA Transcription and Co-transcriptional Splicing using Bru-seq
Objective: To assess the immediate effects of this compound on transcription elongation and co-transcriptional splicing.
Methodology:
-
Bromouridine (Bru) Labeling: Incubate cells with bromouridine (Bru), a uridine (B1682114) analog, for a short period (e.g., 30 minutes) in the presence of this compound or a vehicle control.[6][8] During this time, Bru will be incorporated into newly transcribed (nascent) RNA.
-
RNA Extraction and Immunocapture: Isolate total RNA and then specifically capture the Bru-labeled nascent RNA using an antibody against Bromodeoxyuridine (BrdU), which cross-reacts with Bru, coupled to magnetic beads.[6][13]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the captured nascent RNA and sequence them as described for RNA-seq.
-
Data Analysis: Analyze the sequencing data to map the landscape of active transcription. A reduction in read density towards the 3' end of genes is indicative of premature transcription termination. Analysis of reads spanning exon-intron boundaries can provide insights into the efficiency of co-transcriptional splicing.
Validation of Splicing Changes by Quantitative Reverse Transcription PCR (qRT-PCR)
Objective: To validate specific alternative splicing events identified from RNA-seq data.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells treated with this compound or a control and reverse transcribe it into complementary DNA (cDNA) using reverse transcriptase.
-
Primer Design: Design PCR primers that can specifically amplify the different splice isoforms of a target gene.[7][9] This can be achieved by designing primers that span exon-exon junctions unique to each isoform.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or probe-based detection method.[14] The relative abundance of each splice isoform can be calculated using the delta-delta Ct method, normalizing to a stable reference gene.[7]
Visualizing the Pathways and Workflows
CDK12 Signaling Pathway in Transcription and Splicing
Caption: CDK12/Cyclin K phosphorylates the RNAPII CTD to promote transcription elongation and recruit splicing factors.
Experimental Workflow for Alternative Splicing Analysis
Caption: Workflow for investigating the impact of this compound on alternative splicing.
Conclusion
Inhibition of CDK12 represents a promising therapeutic strategy, particularly in oncology. A significant consequence of CDK12 inhibition is the widespread disruption of alternative splicing, a process tightly linked to transcriptional regulation. This technical guide has outlined the mechanistic basis for these effects, presented quantitative data from seminal studies, and provided detailed protocols for researchers to investigate these phenomena in their own systems. While the specific inhibitor this compound requires further dedicated studies to fully characterize its impact on splicing, the information presented here, based on the broader class of CDK12 inhibitors, provides a robust framework for understanding and exploring this critical aspect of CDK12 biology. Future research in this area will undoubtedly uncover more detailed insights into the role of CDK12 in RNA processing and its implications for human disease.
References
- 1. Bru-Seq [illumina.com]
- 2. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: CDK12 regulates co-transcriptional splicing and RNA turnover in human cells [scholars.duke.edu]
- 4. Identification and Characterization of the CDK12/Cyclin L1 Complex Involved in Alternative Splicing Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. CDK12 regulates alternative last exon mRNA splicing and promotes breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for Visual Analysis of Alternative Splicing in RNA-Seq Data Using Integrated Genome Browser | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Cdk12-IN-7: A Technical Guide to its Role in Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation, particularly for a subset of long genes integral to the DNA Damage Response (DDR). Its inhibition presents a promising therapeutic strategy for various cancers. This technical guide provides an in-depth analysis of the role of Cdk12-IN-7, a potent and selective CDK12 inhibitor, in inducing apoptosis in tumor cells. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely mechanism of action based on the well-documented effects of other selective CDK12 inhibitors. This guide outlines the core signaling pathways, presents comparative data for analogous compounds, and provides detailed experimental protocols to facilitate further research into the apoptotic potential of this compound.
Introduction to CDK12 and its Role in Cancer
CDK12 is a serine/threonine kinase that, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II. This phosphorylation is crucial for the transition from transcription initiation to productive elongation, especially for long and complex genes. A significant portion of these CDK12-dependent genes are key components of the DDR network, including BRCA1, ATM, and FANCI.[1][2] Consequently, inhibition of CDK12 can mimic a "BRCAness" phenotype, creating a synthetic lethal vulnerability in cancer cells, particularly when combined with therapies like PARP inhibitors.[3][4]
Dysregulation of CDK12 has been implicated in various cancers. While loss-of-function mutations can drive tumorigenesis through genomic instability, many cancers exhibit a dependency on CDK12 for maintaining the expression of crucial survival and proliferation genes.[5][6] Therefore, targeted inhibition of CDK12 with small molecules like this compound is an attractive therapeutic avenue.
The Role of this compound in Inducing Apoptosis
Inhibition of CDK12 by small molecules is known to trigger apoptosis in cancer cells.[1] This programmed cell death is a key mechanism for the anti-tumor activity of CDK12 inhibitors. The induction of apoptosis by this compound is hypothesized to occur through a multi-faceted mechanism primarily stemming from the disruption of transcriptional programs that govern cell survival and DNA repair.
Downregulation of DNA Damage Response Genes
The primary mechanism by which CDK12 inhibition induces apoptosis is through the transcriptional repression of key DDR genes.[1][2] Many of these genes are characterized by their considerable length, making their expression particularly dependent on CDK12-mediated transcriptional elongation.[2] The loss of function of these DDR proteins leads to an accumulation of DNA damage, which, if left unrepaired, triggers the intrinsic apoptotic pathway.
Modulation of Anti-Apoptotic BCL-2 Family Proteins
Recent evidence from studies on selective CDK12 inhibitors, such as SR-4835, indicates a direct link between CDK12 inhibition and the regulation of the BCL-2 family of proteins, which are central regulators of apoptosis.[7] Inhibition of CDK12 has been shown to downregulate the expression of anti-apoptotic proteins like MCL-1, BCL-xL, and BCL-2.[7] Concurrently, there is an upregulation of pro-apoptotic BH3-only proteins, such as Noxa.[7] This shift in the balance between pro- and anti-apoptotic BCL-2 family members leads to the activation of the mitochondrial apoptotic pathway.
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound likely converges on the activation of caspases, the executioners of apoptosis. The following signaling pathway is proposed based on the known effects of selective CDK12 inhibitors.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Quantitative Data on CDK12 Inhibitors
Table 1: IC50 Values of Selective CDK12 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ531 | B-cell lymphoma cell lines | B-cell lymphoma | Varies (log10 IC50 values reported)[6] |
| E9 | 143B | Osteosarcoma | Submicromolar[5] |
| E9 | MG63.3 | Osteosarcoma | ~6-fold less sensitive than 143B[5] |
Table 2: Apoptotic Effects of CDK12 Inhibition
| Inhibitor/Method | Cell Line | Effect | Observation |
| E9 | Osteosarcoma cells | Induction of Apoptosis | Elevated levels of cleaved PARP1[5] |
| SR-4835 | GBM12, GBM22 | Induction of Apoptosis | Increased cleaved caspase-9 and cleaved caspase-3[7] |
| shRNA knockdown of CDK12 | DLBCL cells | Induction of Apoptosis | Increased apoptosis measured by flow cytometry[8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in inducing apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-MCL-1, anti-BCL-xL, anti-Noxa, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with a chemiluminescent substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations of Experimental Workflows
Caption: Experimental workflows for assessing this compound-induced apoptosis.
Conclusion
This compound, as a selective inhibitor of CDK12, holds significant promise as an anti-cancer agent due to its ability to induce apoptosis in tumor cells. The primary mechanism of action is believed to be the transcriptional downregulation of critical DNA Damage Response genes, leading to an accumulation of lethal DNA damage. Furthermore, emerging evidence suggests a role for CDK12 inhibition in modulating the expression of BCL-2 family proteins, thereby tipping the cellular balance towards apoptosis. While direct quantitative data for this compound remains to be published, the information gathered from analogous compounds provides a strong foundation for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further elucidate the precise mechanisms and therapeutic potential of this compound in the context of cancer therapy.
References
- 1. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk1/Cyclin B1 Controls Fas-Mediated Apoptosis by Regulating Caspase-8 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Lethal Targeting of Cyclin Dependent Kinase-12-Deficient Prostate Cancer with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Ex vivo screen identifies CDK12 as a metastatic vulnerability in osteosarcoma [jci.org]
- 6. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 7. JCI Insight - CDK12 regulates cellular metabolism to promote glioblastoma growth [insight.jci.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity Profile of Cdk12-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. It is a key orchestrator of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][2] This activity is particularly important for the expression of long genes, including a significant number of genes involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[1][2] Consequently, inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, with the potential to induce synthetic lethality in tumors with specific genetic backgrounds and to sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[1]
Cdk12-IN-7 is a small molecule inhibitor of CDK12. This technical guide provides a detailed overview of the selectivity profile of this compound based on available data, outlines experimental protocols for its characterization, and visualizes its mechanism of action within the broader context of the CDK12 signaling pathway.
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the known in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| CDK12 | 42[3] |
| CDK2 | 196[3] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A2780 | Ovarian Carcinoma | 429[3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of the CDK12/Cyclin K complex. This inhibition disrupts the phosphorylation of RNA Polymerase II, leading to impaired transcriptional elongation of key genes, particularly those involved in the DNA damage response.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. The following sections provide representative protocols for key experiments used to characterize the selectivity and cellular activity of compounds like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Procedure:
-
Reagent Preparation: Prepare kinase buffer, CDK12/Cyclin K enzyme, substrate (e.g., a peptide derived from the Pol II CTD), and ATP solutions.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Assay Plate Setup: To a 96-well plate, add the kinase, substrate, and buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Plate cells (e.g., A2780) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
Conclusion
This compound is an inhibitor of CDK12 with demonstrated biochemical and cellular activity. The available data indicates a degree of selectivity for CDK12 over CDK2. Its ability to inhibit the proliferation of cancer cells underscores the therapeutic potential of targeting CDK12. Further comprehensive kinase profiling, such as through a kinome scan, would provide a more complete understanding of its selectivity and potential off-target effects, which is critical for its development as a chemical probe or therapeutic agent. The standardized protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel CDK12 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Cdk12-IN-7 Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription and plays a pivotal role in maintaining genomic stability.[1][2] It functions by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for the elongation phase of transcription, particularly for long genes involved in the DNA damage response (DDR).[1][3][4] Dysregulation of CDK12 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[3][5] Cdk12-IN-7 is a potent and selective inhibitor of CDK12 and has demonstrated anti-proliferative activity in cancer cell lines. This document provides detailed protocols for assessing the cell-based activity of this compound using common proliferation assays.
Mechanism of Action: CDK12 Signaling Pathway
CDK12, in complex with its partner Cyclin K, is a key player in the regulation of transcription elongation.[1][4] A primary function of this complex is the phosphorylation of serine 2 residues on the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long genes that are often involved in the DNA damage response (DDR), including BRCA1, ATM, and ATR.[1][3]
Inhibition of CDK12 by compounds such as this compound disrupts this signaling cascade. The lack of Pol II CTD phosphorylation leads to premature termination of transcription for a subset of genes, many of which are essential for DNA repair and cell cycle progression.[3][6] This impairment of the DDR pathway can induce synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms. Furthermore, by affecting the expression of genes crucial for the G1/S phase transition, CDK12 inhibition can lead to cell cycle arrest and a subsequent reduction in cell proliferation.[6]
Data Presentation: In Vitro Activity of CDK12 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK12 inhibitors against different cancer cell lines, providing a comparative view of their anti-proliferative activities.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | A2780 | Ovarian Cancer | 429 |
| THZ531 | Jurkat | T-cell Leukemia | 50 |
| THZ531 | Kelly | Neuroblastoma | 60 |
| Dinaciclib | Various | Pan-cancer | ~50 |
| SR-3029 | Various | Pan-cancer | 86 |
| AT7519 | Various | Pan-cancer | <10 - 190 |
| Flavopiridol | Various | Pan-cancer | 20 - 100 |
| (R)-roscovitine | Various | Pan-cancer | 100 - 2700 |
| BAY-1000394 | Various | Pan-cancer | 5 - 25 |
| Compound 7F | MFM223 | Breast Cancer | 47 |
| Compound 7F | MDA-MB-436 | Breast Cancer | 197.9 |
Experimental Protocols
This section provides detailed protocols for three common colorimetric and luminescent assays to determine the effect of this compound on cell proliferation. The choice of assay may depend on the cell type, experimental goals, and available equipment.
Experimental Workflow Overview
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
B. WST-1 (Water-Soluble Tetrazolium Salt) Assay
This is another colorimetric assay that is similar to the MTT assay but uses a water-soluble formazan, simplifying the protocol.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom sterile plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader (absorbance at 450 nm)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
WST-1 Addition and Incubation:
-
After the treatment incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to determine the IC50 value.
-
C. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well sterile plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol, using luminescence readings instead of absorbance, to determine the IC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for assessing the anti-proliferative effects of this compound in a cell-based setting. The choice of assay can be tailored to specific experimental needs and available resources. By understanding the underlying CDK12 signaling pathway and quantifying the inhibitory effects of this compound, researchers can further elucidate its therapeutic potential in cancer drug development.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-RNAPII Ser2 Inhibition by Cdk12-IN-7 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation. It primarily functions by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2) of its heptapeptide (B1575542) repeats. This phosphorylation event is essential for the processivity of RNAPII and the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATM.[1][2][3]
Cdk12-IN-7 is a chemical inhibitor of CDK12 with an IC50 of 42 nM.[4] By inhibiting the kinase activity of CDK12, this compound leads to a reduction in the levels of phosphorylated RNAPII at Ser2 (p-RNAPII Ser2).[2][5] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the decrease in p-RNAPII Ser2 levels using a Western blot assay. This method is crucial for verifying the on-target activity of Cdk12 inhibitors and for studying their downstream biological effects.
Signaling Pathway and Experimental Rationale
The experimental workflow is designed to assess the inhibitory effect of this compound on the phosphorylation of RNAPII Ser2. The underlying signaling pathway and the logic of the experiment are depicted below.
Caption: this compound inhibits CDK12, reducing p-RNAPII Ser2 and transcriptional elongation.
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with this compound and subsequent Western blot analysis of p-RNAPII Ser2 levels.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HCT116, HeLa, or another suitable cell line) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0, 10, 50, 100, 250 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 1, 2, 4, 6 hours) can be performed to determine the optimal treatment duration. For initial experiments, a 6-hour treatment is a reasonable starting point.[6]
Whole-Cell Lysate Preparation
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Normalize the protein concentration for all samples. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[7][8]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage will depend on the molecular weight of RNAPII, which is large, so a lower percentage gel, e.g., 6-8%, is recommended). Also, load a pre-stained protein ladder to monitor the separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RNAPII Ser2 (e.g., from Cell Signaling Technology or a similar vendor) diluted in the blocking buffer. The recommended dilution is typically 1:1000, but this should be optimized.[10][11] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step (step 6).
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional but Recommended): To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RNAPII or a housekeeping protein like GAPDH or β-actin.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and structured format to allow for easy comparison.
Table 1: Densitometric Analysis of p-RNAPII Ser2 Levels after this compound Treatment
| This compound Conc. (nM) | p-RNAPII Ser2 (Relative Intensity) | Total RNAPII (Relative Intensity) | Normalized p-RNAPII Ser2 | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 10 | 0.85 | 0.98 | 0.87 | 13 |
| 50 | 0.52 | 1.01 | 0.51 | 49 |
| 100 | 0.23 | 0.99 | 0.23 | 77 |
| 250 | 0.11 | 1.02 | 0.11 | 89 |
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions and cell line used.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the experimental protocol.
Caption: Workflow for Western blot analysis of p-RNAPII Ser2 after this compound treatment.
Conclusion
This protocol provides a robust method for assessing the in-cell activity of this compound by measuring the phosphorylation status of its direct substrate, RNAPII Ser2. Successful execution of this protocol will demonstrate a dose- and time-dependent decrease in p-RNAPII Ser2 levels upon treatment with this compound, confirming the inhibitor's mechanism of action and providing a valuable tool for further research into the biological roles of CDK12.
References
- 1. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 10. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 11. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
Application Notes and Protocols for Cdk12-IN-7 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a key regulator of transcriptional elongation, primarily through phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][2] Its activity is crucial for the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[1][2] Dysregulation of CDK12 has been implicated in various cancers, making it an attractive target for therapeutic intervention. Cdk12-IN-7 is a chemical probe that acts as an inhibitor of CDK12. This document provides detailed application notes and protocols for utilizing this compound in biochemical kinase assays to assess its potency and selectivity.
This compound: A Chemical Probe for CDK12
This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK12. Understanding its inhibitory activity and selectivity is crucial for its application in research and drug discovery.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant CDK inhibitors is summarized in the tables below. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Target | This compound IC50 (nM) |
| CDK12 | 52 |
| CDK2 | 470 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is compiled from various biochemical assays.
Table 2: Selectivity Profile of Various CDK12 Inhibitors
| Compound | CDK12 IC50 (nM) | CDK2 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) |
| Cdk12-IN-2 | 52 | >10,000 | >10,000 | >10,000 |
| Cdk12-IN-3 | 31 | >2,670 | >2,670 | >2,670 |
| Dinaciclib | 50 | - | - | - |
| SR-3029 | 86 | >86,000 | >86,000 | >86,000 |
This table provides a comparative overview of the selectivity of different CDK12 inhibitors. The higher the IC50 value for other kinases, the more selective the inhibitor is for CDK12.[3]
Experimental Protocols
This section provides detailed protocols for performing a biochemical kinase assay to determine the IC50 of this compound. The protocol is adaptable for various detection methods.
Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination of this compound
This protocol outlines the steps for a standard in vitro kinase assay using a luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human CDK12/Cyclin K complex
-
This compound
-
ATP
-
CDK12 substrate (e.g., recombinant GST-tagged C-terminal domain of RNA Polymerase II)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in kinase assay buffer to achieve a range of concentrations for the dose-response curve. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Include control wells: "no enzyme" (for background) and "no inhibitor" (for maximum activity).
-
-
Kinase Reaction:
-
Prepare a master mix containing the CDK12/Cyclin K enzyme and the substrate in kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically but a starting point could be 5-20 nM for the enzyme and 0.2-1 µM for the substrate.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km of ATP for CDK12 (if known) or at a standard concentration (e.g., 10-100 µM).
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[4]
-
Visualizations
CDK12 Signaling Pathway
The following diagram illustrates the central role of CDK12 in regulating gene transcription and its implication in the DNA damage response.
References
Application Notes and Protocols for Cdk12-IN-7 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II (Pol II).[1][2][3] This kinase is particularly important for the expression of long genes, many of which are involved in the DNA damage response (DDR), including key components of the homologous recombination (HR) repair pathway such as BRCA1 and ATR.[3][4] In several cancers, aberrant CDK12 activity has been linked to oncogenesis and therapeutic resistance, making it a compelling target for cancer therapy.[1][5] Cdk12-IN-7 is a dual inhibitor of CDK12 and CDK2, with IC50 values of 42 nM and 196 nM, respectively.[6] Its ability to disrupt DNA repair processes suggests its potential as an anti-cancer agent, particularly in tumors with existing DNA repair deficiencies.
These application notes provide a comprehensive framework for the design and execution of in vivo xenograft studies to evaluate the efficacy of this compound. While specific in vivo data for this compound is not yet publicly available, the following protocols and data are based on established methodologies for other CDK12 inhibitors and provide a robust starting point for preclinical investigation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| CDK12 | 42 | - | Biochemical Assay |
| CDK2 | 196 | - | Biochemical Assay |
| A2780 cells | 429 | Ovarian Cancer | Cell Proliferation Assay |
Data sourced from MedchemExpress.[6]
Table 2: Representative In Vivo Efficacy of a CDK12 Inhibitor in a SUM149PT Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle | Once daily, p.o. | - | +2.5 |
| CDK12 Inhibitor (Low Dose) | Once daily, p.o. | 45 | -1.0 |
| CDK12 Inhibitor (High Dose) | Once daily, p.o. | 78 | -5.2 |
| CDK12 Inhibitor (High Dose) | Twice daily, p.o. | 92 | -8.1 |
Note: This data is illustrative and based on findings reported for other novel CDK12 inhibitors in similar models.[7] Researchers should perform dose-escalation studies to determine the optimal, well-tolerated dose of this compound.
Table 3: Representative Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Biomarker | Change upon Treatment | Method of Analysis |
| p-RNA Pol II (Ser2) | Significant Decrease | Immunohistochemistry (IHC) / Western Blot |
| RAD51 | Significant Decrease | IHC / Western Blot |
| γH2AX | Increase | IHC / Western Blot |
Note: This data is representative of the expected pharmacodynamic effects of CDK12 inhibition based on published studies with other CDK12 inhibitors.[7]
Signaling Pathway and Experimental Workflow
Caption: CDK12 signaling pathway and its inhibition by this compound.
Caption: A typical workflow for a this compound in vivo xenograft study.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
Materials:
-
Cancer cell line (e.g., SUM149PT for breast cancer, OVCAR-8 for ovarian cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning) or similar
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium at 37°C in a humidified incubator with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Harvest:
-
Wash the cells with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a 1:1 mixture of sterile, serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
Perform a cell count to determine the cell concentration. Adjust the concentration to 5-10 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice using an approved protocol.
-
Inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Proceed with treatment when the average tumor volume reaches 150-200 mm³.
-
Protocol 2: Administration of this compound and Efficacy Evaluation
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Balance for weighing mice
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
-
Formulation Preparation:
-
Prepare the vehicle solution.
-
Calculate the required amount of this compound for the desired dose (e.g., 25, 50 mg/kg).
-
Prepare a homogenous suspension of this compound in the vehicle. It is recommended to prepare the formulation fresh daily.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage. The dosing volume is typically 10 mL/kg of body weight.
-
The dosing schedule should be determined from preliminary tolerability studies (e.g., once daily or twice daily for 21-28 days).
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity. A body weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for immunohistochemistry.
-
Collect blood samples for pharmacokinetic analysis if required.
-
Protocol 3: Pharmacodynamic (PD) Analysis
Materials:
-
Excised tumor tissue (frozen or formalin-fixed)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting or IHC (e.g., anti-p-RNA Pol II Ser2, anti-RAD51, anti-γH2AX)
Procedure (Western Blotting Example):
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with a secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection reagent and quantify the band intensities. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Conclusion
This compound represents a promising therapeutic agent for cancers dependent on CDK12 activity. The protocols and data presented here provide a foundational guide for researchers to design and conduct robust in vivo xenograft studies to evaluate its preclinical efficacy. It is imperative to perform initial dose-finding and tolerability studies to establish an optimal and safe dosing regimen for this compound before proceeding to larger efficacy studies. Pharmacodynamic analyses are crucial to confirm target engagement and to understand the molecular mechanisms underlying the anti-tumor activity of this compound in vivo.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Harnessing Synthetic Lethality: A Protocol for Cdk12-IN-7 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This application note details the scientific rationale and experimental protocols for the combination therapy of Cdk12-IN-7 and a PARP inhibitor. This therapeutic strategy is grounded in the principle of synthetic lethality, exploiting the critical role of CDK12 in DNA damage response (DDR) pathways to sensitize cancer cells to PARP inhibition. Inhibition of CDK12 transcriptionally suppresses key homologous recombination (HR) repair genes, inducing a "BRCAness" phenotype and rendering tumors vulnerable to PARP inhibitors.
Scientific Rationale
Cyclin-dependent kinase 12 (CDK12), in complex with Cyclin K, is a key regulator of transcriptional elongation.[1][2] It preferentially ensures the processivity of RNA Polymerase II over long gene bodies, a characteristic feature of many genes involved in the DNA damage response (DDR), including BRCA1, ATR, FANCI, and FANCD2.[1][3][4] Inhibition or loss of CDK12 function leads to a downregulation of these critical HR repair proteins, thereby impairing the cell's ability to repair DNA double-strand breaks (DSBs) through high-fidelity homologous recombination.[2][5]
This induced HR deficiency, often termed "BRCAness," creates a specific vulnerability that can be exploited by Poly (ADP-ribose) polymerase (PARP) inhibitors.[6] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these unrepaired SSBs are converted into DSBs during DNA replication. In HR-proficient cells, these DSBs are efficiently repaired. However, in cells with compromised HR function—such as those with BRCA1/2 mutations or those treated with a CDK12 inhibitor—these DSBs accumulate, leading to genomic instability and ultimately, cell death.[7] The combination of a CDK12 inhibitor like this compound with a PARP inhibitor therefore establishes a potent synthetic lethal interaction.[8][9]
This compound and PARP Inhibitor Profile
This compound is a chemical probe that acts as an inhibitor of CDK12 and CDK2, with IC50 values of 42 nM and 196 nM, respectively.[10] Its ability to induce a BRCAness phenotype makes it a valuable tool for investigating synthetic lethal interactions with PARP inhibitors. Various PARP inhibitors, including olaparib, talazoparib, rucaparib, and veliparib, have shown enhanced efficacy in combination with CDK12 inhibition in preclinical models.[8][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the synergy between CDK12 inhibition and PARP inhibition.
Table 1: In Vitro Efficacy of this compound and PARP Inhibitors
| Cell Line | Inhibitor | IC50 (nM) | Combination Effect | Reference |
| A2780 (Ovarian) | This compound | 429 | - | [10] |
| A673 (Ewing's Sarcoma) | Novel CDK12 Inhibitor | < 10 | - | [6] |
| U2-OS (Osteosarcoma) | Novel CDK12 Inhibitor | > 1000 | - | [6] |
| OV-90 (Ovarian) | Novel CDK12 Inhibitor + Olaparib | - | Synergistic | [6] |
| MDA-MB-231 (TNBC) | 7F (CDK12 inhibitor) + Olaparib | - | Synergistic | [12] |
Table 2: Clinical Trial Data for PARP Inhibitors in CDK12-Mutated Cancers
| Trial Name | Cancer Type | PARP Inhibitor | Patient Cohort | Response | Reference |
| TRITON2 | Metastatic Castration-Resistant Prostate Cancer | Rucaparib | Patients with biallelic CDK12 mutations | 55% (6 of 11) had PSA reductions | [8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating the combination therapy.
Caption: CDK12 and PARP inhibitor synergy pathway.
Caption: Workflow for combination therapy evaluation.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a PARP inhibitor individually and to assess their synergistic effects in combination.
Materials:
-
Cancer cell line of interest (e.g., OV-90, LNCaP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete culture medium.
-
Single-Agent Treatment: For IC50 determination, treat cells with increasing concentrations of each drug individually. Include a DMSO vehicle control.
-
Combination Treatment: For synergy analysis, treat cells with a matrix of this compound and PARP inhibitor concentrations (checkerboard titration).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Viability Assay: On the day of analysis, allow the plates and CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the IC50 values for each drug using non-linear regression analysis.
-
For synergy analysis, calculate the Combination Index (CI) using the Chou-Talalay method with appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis for Target Engagement and Downstream Effects
Objective: To confirm the inhibition of CDK12 activity and assess the downstream effects on HR protein expression and DNA damage markers.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK12, anti-phospho-RNA Polymerase II (Ser2), anti-BRCA1, anti-RAD51, anti-γH2AX, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression and phosphorylation status.
Protocol 3: Quantitative PCR (qPCR) for HR Gene Expression
Objective: To measure the effect of this compound on the mRNA expression levels of key HR genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green master mix
-
qPCR instrument
-
Primers for target genes (e.g., BRCA1, ATR, FANCD2) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and reverse transcribe it into cDNA.
-
qPCR Reaction Setup: Prepare qPCR reactions containing cDNA, SYBR Green master mix, and specific primers.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.[8]
Protocol 4: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for implantation
-
This compound and PARP inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound alone, PARP inhibitor alone, and combination).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors.
-
Analysis: Compare tumor growth inhibition between the different treatment groups. Further analysis can include weighing the excised tumors and performing immunohistochemistry for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, γH2AX for DNA damage).[8][13]
These protocols provide a foundational framework for the preclinical evaluation of this compound and PARP inhibitor combination therapy. Appropriate optimization and validation will be necessary for specific cell lines and animal models.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthetic Lethal Targeting of CDK12-Deficient Prostate Cancer with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthetic Lethal Targeting of Cyclin Dependent Kinase-12-Deficient Prostate Cancer with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Cdk12-IN-7: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Cdk12-IN-7, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). These guidelines are intended to assist researchers in assessing the anti-proliferative activity of this compound across various cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor targeting CDK12, a key regulator of transcriptional elongation. CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a process crucial for the expression of genes involved in the DNA damage response (DDR), mRNA processing, and cell cycle control. Dysregulation of CDK12 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound also exhibits inhibitory activity against CDK2.
Quantitative Data Summary
The following table summarizes the available IC50 values for this compound. It is important to note that the publicly available data for the cell-based activity of this compound is limited. Researchers are encouraged to perform their own dose-response studies in cell lines relevant to their research interests.
| Target/Cell Line | Inhibitor | IC50 (nM) | Assay Type | Notes |
| Enzymatic Targets | ||||
| CDK12 | This compound | 42 | Biochemical Assay | Potent inhibition of the primary target kinase.[1] |
| CDK2 | This compound | 196 | Biochemical Assay | Off-target activity observed against CDK2.[1] |
| Cancer Cell Lines | ||||
| A2780 (Ovarian Cancer) | This compound | 429 | Cell Proliferation Assay | Demonstrates anti-proliferative activity in a cancer cell line.[1] |
Signaling Pathway of CDK12
CDK12 plays a critical role in the regulation of gene transcription. Upon activation by Cyclin K, the CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 residues. This phosphorylation event is a key step in the transition from transcription initiation to productive elongation, particularly for long and complex genes, including many involved in the DNA damage response (DDR) such as BRCA1, ATM, and ATR. Inhibition of CDK12 by this compound disrupts this process, leading to impaired transcription of DDR genes, genomic instability, and ultimately, cancer cell death.
Caption: CDK12 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.
Principle of Cell Viability Assays
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency.[2] It represents the concentration of the inhibitor required to reduce a specific biological process, such as cell proliferation, by 50%.[2][3] This is typically assessed using cell viability assays that measure metabolic activity, which is proportional to the number of viable cells.[4]
Materials
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s) (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT solution (5 mg/mL in PBS) and DMSO, or CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Multichannel pipette
-
Microplate reader (absorbance or luminescence)
Experimental Workflow Diagram
Caption: A generalized workflow for determining the IC50 of this compound.
Detailed Protocol
1. Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Detach the cells using Trypsin-EDTA and resuspend them in fresh complete medium. c. Perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Preparation: a. Prepare a series of dilutions of this compound from a concentrated stock solution (e.g., 10 mM in DMSO). b. A typical 8-point dose range could start from 10 µM with 3-fold serial dilutions down to the nanomolar range. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration. d. Also, include a "no treatment" control with only cell culture medium.
3. Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions, vehicle control, or "no treatment" control to the respective wells. c. Incubate the plate for an additional 48 to 72 hours.
4. Cell Viability Measurement (Example using MTT assay): a. After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.[5] This can be performed using software such as GraphPad Prism or R.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's anti-proliferative activity. Adherence to these detailed protocols will enable researchers to generate robust and reproducible IC50 data, which is essential for the preclinical assessment of this promising CDK12 inhibitor. Further studies are warranted to expand the IC50 profiling of this compound across a broader panel of cancer cell lines to better understand its therapeutic potential.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk12-IN-7 in Studying Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with Cyclin K, plays a pivotal role in the regulation of transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a process crucial for the expression of long genes, many of which are integral to the DNA Damage Response (DDR) pathway, including BRCA1, ATR, FANCI, and FANCD2.[1][2] Inhibition of CDK12 disrupts the transcription of these essential DDR genes, leading to a "BRCAness" phenotype characterized by impaired homologous recombination (HR) repair. This induced vulnerability creates a synthetic lethal interaction with inhibitors of Poly(ADP-ribose) polymerase (PARP), which are effective in cancers with pre-existing HR deficiencies.[3][4]
Cdk12-IN-7 is a potent and selective inhibitor of CDK12. These application notes provide detailed protocols for utilizing this compound to investigate synthetic lethality in cancer cells, focusing on its combination with PARP inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CDK12 | 42 |
| CDK2 | 196 |
| Data sourced from MedchemExpress.[5] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A2780 | Ovarian Cancer | 429 |
| Data sourced from MedchemExpress.[5] |
Table 3: Representative Quantitative RT-PCR Data on DDR Gene Expression
The following table illustrates the expected dose-dependent downregulation of key DDR genes in a cancer cell line (e.g., HCT116) following a 24-hour treatment with a CDK12 inhibitor. Data is normalized to an untreated control and a housekeeping gene (e.g., GAPDH).
| Gene | This compound (50 nM) - Fold Change | This compound (100 nM) - Fold Change | This compound (250 nM) - Fold Change |
| BRCA1 | 0.65 | 0.40 | 0.25 |
| ATR | 0.70 | 0.55 | 0.30 |
| FANCD2 | 0.60 | 0.35 | 0.20 |
| FANCI | 0.75 | 0.60 | 0.45 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound, alone and in combination with a PARP inhibitor, on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib; stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. Treat the cells with the compounds alone or in combination at various concentrations. Include a vehicle control (DMSO) group. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves to determine IC₅₀ values. Combination effects can be analyzed using software like CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PARP inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with this compound and/or a PARP inhibitor at the desired concentrations for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Staining: Wash the colonies with PBS and fix with 100% methanol (B129727) for 10 minutes. Stain with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Data Acquisition: Scan or photograph the plates. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control.
Western Blot Analysis
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation of RNAPII and to evaluate the expression of key DDR and apoptosis-related proteins.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-CDK12, anti-BRCA1, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of DDR genes following treatment with this compound.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (BRCA1, ATR, FANCD2, etc.) and a housekeeping gene (GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
qPCR: Set up the qPCR reaction with cDNA, qPCR master mix, and specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
This compound is a valuable tool for investigating the synthetic lethal relationship between CDK12 inhibition and defects in other cellular pathways, particularly the DNA damage response. The protocols outlined in these application notes provide a framework for researchers to explore this therapeutic strategy in various cancer models. Careful experimental design and data analysis are crucial for elucidating the full potential of targeting CDK12 in cancer therapy.
References
Application Notes: Assessing Cdk12-IN-7 Target Engagement in Cells
For Research Use Only
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, is a critical regulator of transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3][4] This activity is particularly crucial for the expression of long genes, many of which are integral to the DNA damage response (DDR), including BRCA1, ATM, and RAD51.[1][5][6] Consequently, inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, as it can create a "BRCA-like" phenotype, sensitizing cancer cells to PARP inhibitors.[1] Cdk12-IN-7 is a small molecule inhibitor of CDK12.[7] These application notes provide detailed protocols to assess the cellular target engagement of this compound.
This compound Compound Information
| Compound Name | Target(s) | IC50 Values | Cellular IC50 (A2780 cells) |
| This compound | CDK12, CDK2 | 42 nM, 196 nM | 429 nM |
| Table 1: Summary of this compound inhibitory concentrations.[7] |
Signaling Pathway of CDK12 Inhibition
The following diagram illustrates the mechanism of action of this compound and its impact on downstream signaling pathways.
Figure 1: Mechanism of this compound action and its downstream effects.
Experimental Protocols
This section details three orthogonal methods to assess the target engagement of this compound in a cellular context: Western Blotting for downstream pathway modulation, NanoBRET for direct target binding, and Cellular Thermal Shift Assay (CETSA) for target stabilization.
Protocol 1: Western Blotting for Downstream Target Modulation
This protocol assesses the functional consequence of this compound binding to CDK12 by measuring the phosphorylation of a direct downstream substrate, RNAPII at Serine 2 (p-Ser2 RNAPII).
1. Cell Culture and Treatment:
-
Select a relevant cell line (e.g., MDA-MB-231, HCT116, or A2780).
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 6 hours).[1]
2. Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.[1]
3. Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[1]
-
Load samples onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against p-Ser2 RNAPII, total RNAPII, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane as described previously.[1]
-
Visualize bands using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for p-Ser2 RNAPII and total RNAPII.
-
Normalize the p-Ser2 RNAPII signal to the total RNAPII signal.
-
Plot the normalized p-Ser2 RNAPII levels against the this compound concentration to determine the EC50.
Figure 2: Western Blotting workflow for assessing this compound activity.
Protocol 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a proximity-based assay that quantitatively measures compound binding to a target kinase in live cells.[8][9][10][11][12]
1. Cell Transfection:
-
Co-transfect HEK293 cells with a CDK12-NanoLuc® fusion vector and a Cyclin K expression vector in a 384-well plate.[8][9]
-
Incubate overnight to allow for protein expression.
2. Compound Treatment and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the transfected cells.
-
Add the NanoBRET® Tracer K-12 to the wells.[8]
-
Incubate for 1 hour at 37°C.[8]
3. BRET Measurement:
-
Measure the bioluminescence resonance energy transfer (BRET) signal using a multilabel plate reader.[8]
4. Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the affinity of this compound for CDK12 in a cellular environment.[8]
Figure 3: NanoBRET™ Target Engagement assay workflow.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[13][14][15][16]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., LNCaP) to 70-80% confluency.[13]
-
Treat cells with various concentrations of this compound or a DMSO vehicle control for a defined period (e.g., 3 hours) at 37°C.[13]
2. Cell Harvesting and Heat Shock:
-
Wash cells twice with ice-cold PBS and scrape them into PBS containing protease inhibitors.[13]
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by immediate cooling on ice.[17] Include a non-heated control.[13]
3. Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[13]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
4. Protein Analysis:
-
Analyze the amount of soluble CDK12 in the supernatant by Western blotting, using a CDK12-specific antibody.[18]
5. Data Analysis:
-
Quantify the CDK12 band intensities and normalize them to a loading control.
-
Plot the normalized soluble CDK12 signal as a function of temperature for each this compound concentration to generate melting curves.
-
Alternatively, for an isothermal dose-response format, plot the soluble CDK12 signal at a single, optimized temperature against the this compound concentration.[13]
Figure 4: CETSA® workflow for assessing this compound target engagement.
Summary of Quantitative Data
The following table summarizes the types of quantitative data that can be generated from the described protocols to assess the target engagement of this compound.
| Assay | Readout | Parameter | Purpose |
| Western Blot | Phospho-Ser2 RNAPII levels | EC50 | Measures the functional cellular potency of this compound in inhibiting CDK12 kinase activity. |
| NanoBRET™ | BRET Ratio | IC50 | Quantifies the direct binding affinity of this compound to CDK12 in live cells. |
| CETSA® | Soluble CDK12 levels | Thermal Shift (ΔTm) or EC50 | Confirms the physical binding of this compound to CDK12, leading to its stabilization. |
| Table 2: Quantitative data summary for this compound target engagement assays. |
References
- 1. benchchem.com [benchchem.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 10. promega.com [promega.com]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. news-medical.net [news-medical.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cdk12-IN-7 Treatment to Induce BRCAness in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription, particularly for genes involved in the DNA Damage Response (DDR) pathway.[1][2] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology to induce a "BRCAness" phenotype in cancer cells that are proficient in homologous recombination (HR).[3][4] This induced BRCAness can sensitize cancer cells to poly (ADP-ribose) polymerase (PARP) inhibitors, expanding the potential of this class of drugs to a broader patient population.[5][6][7]
Cdk12-IN-7 is a small molecule inhibitor of CDK12.[8] These application notes provide a comprehensive overview of the use of this compound to induce a BRCAness state in cancer cells, including detailed protocols for key experiments to assess its efficacy and mechanism of action.
Mechanism of Action
Cdk12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for the transcriptional elongation of long genes.[1][9] Many genes integral to the DNA damage response, such as BRCA1, BRCA2, ATM, and RAD51, are characterized by their long gene bodies and are particularly dependent on CDK12 activity for their expression.[1][3][10]
Treatment with this compound inhibits the kinase activity of CDK12, leading to a reduction in the transcription of these key DDR genes.[3][10] The resulting deficiency in HR repair mimics the genetic loss of BRCA1 or BRCA2, a state referred to as "BRCAness". This creates a synthetic lethal vulnerability to PARP inhibitors, which are effective in tumors with compromised HR repair.[5][6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Conditions | IC₅₀ (nM) | Reference |
| CDK12 | N/A | 42 | [8] |
| CDK2 | N/A | 196 | [8] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| A2780 | Ovarian Cancer | 429 | [8] |
Note: Further data on the anti-proliferative activity of this compound across a broader range of cancer cell lines is not extensively available in the public domain. Researchers are encouraged to perform dose-response studies in their cell lines of interest.
Table 3: Representative Effect of CDK12 Inhibition on DDR Gene Expression (qRT-PCR)
Data presented below is for a representative CDK12 inhibitor, Cdk12-IN-5, and is expected to be similar for this compound. Fold change is relative to vehicle-treated control cells after 24 hours of treatment.
| Gene | Function in HR Repair | Fold Change (100 nM) | Fold Change (250 nM) | Reference |
| BRCA1 | Essential for DSB repair | ~0.5 | ~0.3 | [11] |
| RAD51 | Key recombinase in HR | ~0.6 | ~0.4 | [3] |
| ATM | DSB sensor kinase | ~0.7 | ~0.5 | [3] |
| ATR | Replication stress sensor | ~0.6 | ~0.4 | [3] |
Table 4: Representative Effect of CDK12 Inhibition on DDR Protein Levels (Western Blot)
Data presented below is based on studies with CDK12 inhibitors and knockdown experiments and is expected to be representative for this compound. Protein levels are relative to vehicle-treated controls.
| Protein | Function in HR Repair | % Reduction (24-48h treatment) | Reference |
| BRCA1 | Essential for DSB repair | 50-70% | [3] |
| RAD51 | Key recombinase in HR | 40-60% | [3] |
| p-RNA Pol II (Ser2) | Direct target of CDK12 | 60-80% | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for DDR Gene Expression
Purpose: To quantify the downregulation of DDR gene transcripts following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (BRCA1, RAD51, ATM, etc.) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blotting for DDR Protein Levels
Purpose: To assess the reduction in key DDR protein levels after this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-p-RNA Pol II Ser2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound for 24-48 hours. Wash with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Immunofluorescence for γH2AX Foci Formation
Purpose: To visualize and quantify DNA double-strand breaks as an indicator of induced genomic instability.[13]
Materials:
-
Cancer cell line of interest
-
Glass coverslips in multi-well plates
-
This compound (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block for 1 hour and then incubate with anti-γH2AX primary antibody overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using DAPI-containing mounting medium. Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[13] A significant increase in the number of foci in treated cells compared to control cells indicates increased DNA damage.
Conclusion
This compound is a valuable research tool for inducing a BRCAness phenotype in cancer cells. By downregulating the expression of key DNA damage response genes, this compound can sensitize cancer cells to PARP inhibitors. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific cancer models. Further investigation into the synergistic effects of this compound with various PARP inhibitors and other DNA damaging agents is warranted to fully explore its therapeutic potential.
References
- 1. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK12 Inhibition Reverses De Novo and Acquired PARP Inhibitor Resistance in BRCA Wild-Type and Mutated Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cdk12-IN-7 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of Cdk12-IN-7 in in vitro studies. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 12 (CDK12). CDK12, in a complex with its regulatory partner Cyclin K, plays a critical role in the regulation of gene transcription.[1] Specifically, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the Serine 2 position (Ser2). This phosphorylation is a key step for the transition from transcription initiation to productive elongation, particularly for long and complex genes. Many of these genes are integral components of the DNA Damage Response (DDR) pathway, including key homologous recombination (HR) repair genes like BRCA1 and ATR.[2][3] By inhibiting CDK12, this compound reduces RNAPII CTD Ser2 phosphorylation, leading to impaired transcription of these essential DDR genes.[4][5] This disruption of DNA repair processes can induce "BRCAness," a state where cells become deficient in homologous recombination, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.
Q2: What are the recommended starting concentrations for in vitro cell-based assays with this compound?
A2: The optimal concentration of this compound will vary depending on the cell line, assay type, and duration of treatment. Based on available data for this compound and structurally related inhibitors, a good starting point for cell-based assays is a concentration range from the low nanomolar (nM) to the low micromolar (µM) range. It is highly recommended to perform a dose-response experiment, for instance from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are vital for maintaining its activity and ensuring experimental reproducibility.
-
Solvent: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For a related compound, Cdk12-IN-3, solubility in DMSO is reported to be as high as 250 mg/mL with the aid of ultrasonication.
-
Stock Solution Preparation: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, high-purity DMSO. To do so, allow the lyophilized powder and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation. Add the calculated volume of DMSO to the vial and vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.
Q4: What are the potential off-target effects of this compound?
A4: this compound is a dual inhibitor of CDK12 and CDK2, with reported IC50 values of 42 nM and 196 nM, respectively. While it is selective, at higher concentrations, off-target effects on other kinases are possible. If off-target effects are a concern, it is crucial to use the lowest effective concentration determined from your dose-response studies. Additionally, validating key findings with a structurally different CDK12 inhibitor or using a genetic approach like siRNA-mediated knockdown of CDK12 can help confirm that the observed phenotype is due to on-target inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| CDK12 | Biochemical Assay | 42 |
| CDK2 | Biochemical Assay | 196 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 429 |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Cdk12-IN-7 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Cdk12-IN-7. The information below addresses common challenges related to the solubility and stability of this inhibitor, offering practical guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12, in partnership with its regulatory subunit Cyclin K, plays a critical role in the regulation of gene transcription. Specifically, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcriptional elongation, particularly of long genes. Many of these genes are involved in the DNA Damage Response (DDR), including key homologous recombination (HR) repair pathway genes like BRCA1 and ATR. By inhibiting CDK12, this compound disrupts the transcription of these crucial genes, which can impair DNA repair processes and lead to cell cycle arrest and apoptosis in cancer cells.
Q2: In which solvents is this compound soluble?
A2: While specific quantitative solubility data for this compound in various solvents is not extensively published, it is recommended to use dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions. Most kinase inhibitors are sparingly soluble in aqueous solutions but show good solubility in organic solvents like DMSO. For in vivo studies, formulations using co-solvents may be necessary.
Q3: How should I prepare stock solutions of this compound?
A3: It is advisable to prepare a concentrated stock solution (e.g., 10 mM) of this compound in high-purity, anhydrous DMSO. To minimize the impact of repeated freeze-thaw cycles, which can lead to compound degradation, the stock solution should be aliquoted into single-use volumes. These aliquots should then be stored under the recommended conditions.
Q4: My this compound precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A4: Precipitation of compounds dissolved in DMSO upon dilution into aqueous solutions like cell culture media is a common challenge. This occurs because the compound's solubility is significantly lower in the aqueous environment compared to the concentrated DMSO stock. As the DMSO disperses, the aqueous medium cannot maintain the compound in solution, leading to precipitation.
To prevent this, you can try the following:
-
Lower the final concentration: The most direct approach is to use a lower final concentration of the inhibitor in your assay.
-
Add dropwise while mixing: Slowly add the DMSO stock solution drop-by-drop to the surface of the vortexing or swirling culture medium. This promotes rapid dispersal and minimizes localized high concentrations of the compound.
-
Maintain temperature: Ensure your cell culture medium is at 37°C when adding the inhibitor.
-
Keep the final DMSO concentration low: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is essential to maintain the stability and activity of this compound. The solid compound should be stored at -20°C. Stock solutions prepared in DMSO should be stored at -80°C for long-term stability.
Quantitative Data Summary
This compound Solubility
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | High-purity, anhydrous DMSO is recommended for preparing stock solutions. Sonication may aid dissolution.[2][3] |
| Aqueous Buffers | Low (µM range) | Solubility is limited. Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Not Recommended | While some kinase inhibitors are soluble in ethanol, DMSO is the preferred solvent for this compound. |
This compound Stability and Storage
| Format | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Refer to product datasheet | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of solid this compound powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: General Procedure for Diluting this compound in Aqueous Media
Procedure:
-
Prepare Intermediate Dilutions: If necessary, perform initial serial dilutions of your DMSO stock solution in DMSO to achieve an intermediate concentration that is closer to your final desired concentration.
-
Warm Aqueous Medium: Ensure your target aqueous medium (e.g., cell culture medium) is at the appropriate experimental temperature (e.g., 37°C).
-
Dilute into Aqueous Medium: While gently vortexing or swirling the aqueous medium, add the this compound DMSO stock (or intermediate dilution) dropwise to the surface of the liquid. This helps to ensure rapid mixing and reduce the likelihood of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is below 0.5% to avoid off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: A diagram of the CDK12 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: A workflow for the proper storage and handling of this compound.
References
Technical Support Center: Acquired Resistance to CDK12 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to CDK12 inhibitors, including compounds like Cdk12-IN-7. The information provided is based on published studies with various CDK12 inhibitors and may be applicable to novel or less-studied compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to CDK12 inhibitors?
A1: Acquired resistance to CDK12 inhibitors can arise through several mechanisms observed in preclinical cancer models. These primarily include:
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Target Protein Mutations: Specific point mutations in the CDK12 gene can prevent the inhibitor from binding to the CDK12 protein, thereby rendering the drug ineffective.[1][2][3][4][5]
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Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), can actively pump the inhibitor out of the cancer cells, reducing its intracellular concentration and efficacy.[6]
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the effects of CDK12 inhibition. This can include the upregulation of oncogenic drivers like MYC.[6][7][8]
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Compensatory Mechanisms: In some cases, chronic inhibition or loss of CDK12 may lead to compensatory mechanisms that restore the expression of critical genes, such as those involved in the DNA damage response (DDR).[9]
Q2: My cancer cell line has developed resistance to this compound. What is the first troubleshooting step I should take?
A2: The first step is to confirm the resistance phenotype. This can be done by performing a dose-response assay (e.g., a cell viability or proliferation assay) with this compound on both the parental (sensitive) and the suspected resistant cell lines. A significant rightward shift in the IC50 or EC50 curve for the resistant cells compared to the parental cells will confirm the acquired resistance.
Q3: How can I determine if target mutation is the cause of resistance in my cell line?
A3: To investigate if mutations in the CDK12 gene are responsible for the observed resistance, you can perform Sanger sequencing of the CDK12 coding region or targeted next-generation sequencing (NGS) of the resistant cells. Compare the sequence to that of the parental cells to identify any acquired mutations. Specific mutations in the kinase domain of CDK12 have been reported to confer resistance to some CDK12 inhibitors.[1][2][3][4][5]
Q4: What experimental approaches can be used to check for the upregulation of drug efflux pumps like MDR1?
A4: You can assess the expression and function of MDR1 using the following methods:
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Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 gene (which encodes for MDR1) in resistant and parental cells.
-
Western Blotting: Detect the protein levels of MDR1 in resistant and parental cell lysates.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of MDR1, such as rhodamine 123 or calcein-AM, to measure the pump's activity. A lower intracellular fluorescence in resistant cells compared to parental cells, which can be reversed by a known MDR1 inhibitor like verapamil, would indicate increased efflux activity.
Q5: Can combination therapies overcome acquired resistance to CDK12 inhibitors?
A5: Yes, combination strategies are a promising approach to overcome resistance. For instance:
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If resistance is due to MDR1 upregulation, co-treatment with an MDR1 inhibitor may restore sensitivity.[6] EZH2 inhibitors have also been shown to prevent MDR1-mediated export of certain CDK12 inhibitors.[6]
-
For cells that have developed resistance through bypass pathways, combining the CDK12 inhibitor with an inhibitor of the activated pathway (e.g., a MYC inhibitor) could be effective.
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Given that CDK12 inhibition often sensitizes cells to DNA damaging agents, combining this compound with PARP inhibitors could be a potent strategy, even in resistant contexts.[1][7][10]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation of cells. | 1. Perform a dose-response curve to confirm a shift in IC50. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound to confirm a stable resistance phenotype. 3. Investigate the mechanism of resistance (see FAQs Q3 and Q4). |
| Degradation or instability of this compound in culture medium. | 1. Prepare fresh stock solutions of the inhibitor. 2. Minimize freeze-thaw cycles of the stock solution. 3. When possible, obtain a fresh batch of the compound to rule out batch-to-batch variability. |
Problem 2: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure consistent cell numbers are seeded for all experimental and control wells. Create a standardized protocol for cell counting and seeding. |
| Cell line heterogeneity. | If working with a heterogeneous parental cell line, consider subcloning to establish a more uniform population before inducing resistance. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experiments, or fill them with sterile media/PBS to maintain a humidified environment and minimize evaporation. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values that might be observed in a cell line that has acquired resistance to a CDK12 inhibitor.
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 50 | - |
| This compound Resistant Cell Line | This compound | 1500 | 30 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-based Assay
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or a duration optimized for your cell line) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin (B115843) Addition: Add 20 µL of resazurin solution (e.g., alamarBlue™) to each well and incubate for 2-4 hours, or until a color change is observed.
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for MDR1 Expression
-
Cell Lysis: Grow parental and resistant cells to ~80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MDR1 (e.g., rabbit anti-MDR1) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the MDR1 signal to the loading control to compare its expression levels between parental and resistant cells.
Visualizations
Caption: Overview of key mechanisms leading to acquired resistance to CDK12 inhibitors.
Caption: A logical workflow for troubleshooting and characterizing acquired resistance.
Caption: Simplified signaling pathway of CDK12's role in the DNA Damage Response.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 7. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK12‐inactivation‐induced MYC signaling causes dependency on the splicing kinase SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Studies with Cdk12-IN-7: A Technical Support Guide
For researchers and drug development professionals utilizing the novel CDK12 and CDK2 inhibitor, Cdk12-IN-7, this technical support center provides essential guidance on minimizing toxicity in animal models. Drawing from data on related CDK12 inhibitors and genetic models, this document offers troubleshooting advice and frequently asked questions to facilitate safer and more effective preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor targeting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values of 42 nM and 196 nM, respectively[1]. CDK12 is a key regulator of transcriptional elongation, and its inhibition can impact the expression of genes involved in the DNA damage response (DDR)[2][3]. This dual-inhibitory action underlies its potential as an anti-cancer agent[1].
Q2: What are the potential on-target toxicities of this compound in animal models?
A2: While specific in vivo toxicity data for this compound is not publicly available, studies on CDK12 knockout mouse models and other CDK12 inhibitors provide insights into potential on-target toxicities. Genetic deletion of CDK12 in the renal tubules of mice leads to defects in urine concentration, suggesting that renal dysfunction is a potential on-target toxicity of CDK12 inhibition[4]. Therefore, monitoring renal function is crucial during in vivo studies with this compound.
Q3: What are the potential off-target toxicities of this compound?
A3: this compound also inhibits CDK2, which could lead to off-target effects related to cell cycle progression. Additionally, like other kinase inhibitors, this compound may have other off-target activities, especially at higher concentrations. For instance, the CDK7 inhibitor Cdk7-IN-8 has potential off-target effects on CDK12 and CDK13[5]. A thorough assessment of the selectivity profile of this compound is recommended to anticipate potential off-target toxicities.
Q4: How can I formulate this compound for in vivo administration?
A4: The optimal formulation for this compound will depend on the route of administration and the specific animal model. While a specific formulation for this compound is not documented in the provided search results, a common starting point for poorly soluble kinase inhibitors is a vehicle solution containing a mixture of solvents such as DMSO, polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), and a solubilizing agent like Tween 80 or Cremophor EL, diluted in saline or water. It is critical to perform vehicle toxicity studies in parallel with your experiments.
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe weight loss at the planned dose.
-
Possible Cause: The administered dose of this compound may be above the maximum tolerated dose (MTD). Toxicity can be dose-dependent.
-
Troubleshooting Steps:
-
Immediately cease dosing and monitor the surviving animals closely.
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Conduct a dose-range-finding study to determine the MTD. Start with a lower dose and escalate gradually in different cohorts of animals.
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Consider alternative dosing schedules (e.g., less frequent administration) to reduce cumulative toxicity.
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Evaluate the vehicle for any contribution to the observed toxicity by treating a control group with the vehicle alone.
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Issue 2: Signs of renal toxicity (e.g., changes in urine output, elevated serum creatinine (B1669602) or BUN).
-
Possible Cause: On-target inhibition of CDK12 in the kidneys, as suggested by CDK12 knockout studies[4].
-
Troubleshooting Steps:
-
Implement regular monitoring of renal function parameters throughout the study.
-
Consider dose reduction or a less frequent dosing schedule.
-
Ensure adequate hydration of the animals.
-
Perform histopathological analysis of the kidneys at the end of the study to assess for any morphological changes.
-
Issue 3: Lack of tumor growth inhibition at non-toxic doses.
-
Possible Cause:
-
Suboptimal pharmacokinetics (PK) or biodistribution of this compound, leading to insufficient drug concentration at the tumor site.
-
The tumor model may be resistant to CDK12 inhibition.
-
-
Troubleshooting Steps:
-
Perform a pharmacokinetic study to determine the concentration of this compound in plasma and tumor tissue over time.
-
If PK is poor, consider optimizing the formulation or the route of administration.
-
Investigate the expression and mutation status of CDK12 and related pathways in your tumor model. Some tumors may have intrinsic resistance mechanisms.
-
Consider combination therapies. For example, CDK12 inhibition can sensitize cancer cells to PARP inhibitors[2].
-
Quantitative Data Summary
The following table summarizes toxicity data for related CDK12 inhibitors and degraders. Note that this data is not for this compound and should be used as a general guide.
| Compound | Animal Model | Dose and Schedule | Observed Toxicities | Reference |
| YJ9069 (CDK12/13 degrader) | CD-1 mice | 30 mg/kg and 50 mg/kg | 10% body weight loss. No significant histopathological changes in liver, spleen, kidney, or testes. | [6] |
| Dinaciclib (pan-CDK inhibitor including CDK12) | HSA LR mice | Not specified | Not specified in this study, but used to reduce nuclear foci. | [7] |
| YKL-5-124 (CDK7 inhibitor) | B6 mice | Up to 10 mg/kg | Well-tolerated with no significant changes in body weight or blood counts. | [8] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
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Animal Model: Use a relevant mouse strain (e.g., CD-1 or the strain for your efficacy studies). Use both male and female mice, 6-8 weeks old.
-
Dose Escalation:
-
Start with a conservative dose (e.g., 1-5 mg/kg), based on in vitro potency and any available data from similar compounds.
-
Prepare at least 4-5 dose levels with a 1.5 to 2-fold increase between doses.
-
Administer this compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Dosing Schedule: Administer the compound daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including renal and liver function markers).
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Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, more than 15-20% body weight loss, or other signs of severe toxicity.
Protocol 2: In Vivo Toxicity Assessment of this compound
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Animal Model and Groups: Use the same animal model as your efficacy studies. Include a vehicle control group and at least two dose levels of this compound (e.g., the MTD and a lower dose).
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Treatment: Administer the compound and vehicle according to the planned schedule for your efficacy study.
-
In-life Monitoring:
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Monitor body weight and clinical signs as in the MTD study.
-
Collect blood samples at baseline and at specified time points during the study for hematology and serum chemistry.
-
-
Terminal Procedures:
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At the end of the treatment period, euthanize the animals and perform a gross necropsy.
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Collect blood for final analysis.
-
Weigh major organs to calculate organ-to-body weight ratios.
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Preserve organs in formalin for histopathological analysis by a board-certified veterinary pathologist.
-
Visualizations
Caption: CDK12 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound toxicity and efficacy.
Caption: Troubleshooting decision tree for managing in vivo toxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubular-specific CDK12 knockout causes a defect in urine concentration due to premature cleavage of the slc12a1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cdk12-IN-7 Resistance in Breast Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk12-IN-7 in breast cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12, in complex with Cyclin K, plays a critical role in regulating transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), particularly at the Serine 2 position (p-Ser2 RNAPII).[2][3] This phosphorylation is crucial for the processive transcription of long genes, including many essential genes involved in the DNA Damage Response (DDR), such as BRCA1, ATM, and RAD51.[2][3][4] By inhibiting CDK12, this compound disrupts the transcription of these DDR genes, leading to a "BRCA-like" phenotype and increased genomic instability in cancer cells.[2] This can induce apoptosis and sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[5] Notably, this compound also exhibits inhibitory activity against CDK2, with an IC50 of 196 nM, which may contribute to its anti-proliferative effects.[1]
Q2: My breast cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns to other CDK inhibitors and the known function of CDK12, several potential mechanisms can be hypothesized:
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Target Alteration: Point mutations in the CDK12 gene, particularly in the kinase domain or the G-loop, could prevent this compound from binding effectively. This has been observed as a resistance mechanism to a CDK12 degrader.[5]
-
Bypass Signaling Pathways: Cancer cells may upregulate parallel or downstream signaling pathways to compensate for the inhibition of CDK12. Given CDK12's role in regulating genes involved in the ErbB-PI3K-AKT and WNT signaling cascades, activation of these pathways could confer resistance.[6][7]
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Upregulation of CDK2 Activity: Since this compound also inhibits CDK2, an increase in CDK2 expression or the expression of its activating partner, Cyclin E, could potentially overcome the inhibitory effect.[3][8]
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Altered Expression of Downstream Effectors: Changes in the expression or function of proteins downstream of CDK12 that are critical for its cytotoxic effects could also lead to resistance.
Q3: How can I confirm if my resistant cell line has developed one of the hypothesized resistance mechanisms?
A3: A combination of molecular and cellular biology techniques can be used to investigate resistance mechanisms:
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Sanger or Next-Generation Sequencing: Sequence the CDK12 gene in your resistant cell line to identify potential mutations.
-
Western Blotting: Compare the protein expression levels of key signaling molecules in sensitive and resistant cells. This includes p-Ser2 RNAPII, total CDK12, CDK2, Cyclin E, and markers of activated bypass pathways (e.g., p-AKT, β-catenin).
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RT-qPCR: Analyze the mRNA expression of DDR genes (e.g., BRCA1, RAD51) and genes associated with potential bypass pathways.
-
Drug Combination Studies: Test the efficacy of this compound in combination with inhibitors of suspected bypass pathways (e.g., PI3K, WNT, or MEK inhibitors).
Q4: Are there any strategies to overcome resistance to this compound?
A4: Yes, several strategies can be explored:
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Combination Therapy: Combining this compound with other targeted agents is a promising approach.
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PARP Inhibitors (e.g., Olaparib): Given that CDK12 inhibition induces a "BRCA-like" state, combining it with PARP inhibitors can be synthetically lethal.[5]
-
Inhibitors of Bypass Pathways: If a specific bypass pathway is identified as a resistance mechanism, co-treatment with an inhibitor of that pathway may restore sensitivity.
-
Other CDK Inhibitors: A combination with inhibitors of other CDKs, such as CDK2, CDK7, or CDK9, could be effective in overcoming resistance.[9][10]
-
-
Development of Second-Generation Inhibitors: If resistance is due to target mutations, novel inhibitors with different binding modes may be effective.
-
Intermittent Dosing: In some cases, intermittent or "pulsed" exposure to the drug can delay or prevent the development of resistance.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Problem 1: High Variability in Cell Viability/Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette and mix the cell suspension between pipetting steps to avoid cell clumping and ensure even distribution.[8] |
| Edge Effects | Avoid using the outermost wells of the microplate as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation.[8] |
| Suboptimal Assay Endpoint | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for your cell line.[11] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Problem 2: No Observable Effect of this compound on Downstream Targets (e.g., p-Ser2 RNAPII)
| Potential Cause | Troubleshooting Solution |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 1, 2, 4, 8, 24 hours) experiment to determine the optimal conditions for observing an effect on the target. |
| Poor Antibody Quality | Validate the primary antibody for p-Ser2 RNAPII using positive and negative controls. Ensure the antibody is specific and sensitive. |
| Suboptimal Western Blot Protocol | Optimize protein extraction, loading amounts (20-30 µg is a good starting point), transfer efficiency, and antibody incubation times.[2] |
| Rapid Target Recovery | The cell may have a mechanism for rapidly restoring p-Ser2 RNAPII levels. Analyze target engagement at earlier time points. |
| Cell Line is Intrinsically Resistant | Confirm CDK12 expression in your cell line. Some cell lines may have inherently low CDK12 levels or pre-existing resistance mechanisms. |
Problem 3: Difficulty in Generating a this compound Resistant Cell Line
| Potential Cause | Troubleshooting Solution |
| Drug Concentration is Too High | Start with a low concentration of this compound (e.g., IC20-IC30) and gradually increase the concentration in small increments (e.g., 1.5-2 fold) as cells adapt.[12] Rapidly escalating the dose can lead to widespread cell death.[13] |
| Pulsed vs. Continuous Exposure | Experiment with both continuous exposure and pulsed exposure (treating for a period, then allowing recovery in drug-free media). Pulsed treatment can sometimes be more effective at selecting for resistant populations.[12] |
| Insufficient Time for Resistance to Develop | Developing a stable resistant cell line can take several months.[12] Be patient and consistently monitor the cells' recovery and proliferation at each concentration step. |
| Heterogeneity of Parental Cell Line | The parental cell line may not have a sub-population of cells with the ability to develop resistance. Consider trying a different breast cancer cell line. |
| Instability of Resistance | Once a resistant population is established, maintain a low level of this compound in the culture medium to prevent the cells from reverting to a sensitive phenotype. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| CDK12 | 42 |
| CDK2 | 196 |
Data from MedchemExpress.[1]
Table 2: Example IC50 Values for a Sensitive vs. Resistant Breast Cancer Cell Line
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| MDA-MB-231 (Parental) | 150 | 1x |
| MDA-MB-231 (Resistant) | 1800 | 12x |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Breast Cancer Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating drug concentrations.[12][13]
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the initial IC50 value for the parental breast cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, passage them and continue to culture them at the same drug concentration.
-
Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration, increase the this compound concentration by 1.5 to 2-fold.[12]
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize Resistant Population: Periodically determine the IC50 of the adapting cell population. A resistant cell line is generally considered established when it exhibits a stable, significantly higher IC50 (e.g., >10-fold) compared to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: Western Blot Analysis of CDK12 Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation of its direct target, RNAPII, and other downstream effectors.[2]
-
Cell Seeding and Treatment: Seed breast cancer cells in 6-well plates. At 70-80% confluency, treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Ser2 RNAPII, total RNAPII, CDK12, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Potential bypass signaling pathways conferring resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 6. CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1‐ErbB‐PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1-ErbB-PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug combination shows promise against triple-negative breast cancer - ecancer [ecancer.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Academy [procellsystem.com]
Cdk12-IN-7 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Cdk12-IN-7, a dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 2 (CDK2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design, execution, and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that dually targets CDK12 and CDK2.[1]
-
CDK12: In complex with its partner Cyclin K, CDK12 is a transcriptional kinase that phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[2][3][4] This action is crucial for transcriptional elongation, particularly of long genes, many of which are involved in the DNA Damage Response (DDR), including key homologous recombination (HR) repair pathway genes like BRCA1 and ATR.[5] By inhibiting CDK12, this compound disrupts the transcription of these genes, leading to impaired DNA repair.[2][5]
-
CDK2: In complex with Cyclin E or Cyclin A, CDK2 is a key regulator of cell cycle progression, primarily controlling the G1/S transition and S phase.[2] Inhibition of CDK2 can lead to cell cycle arrest.
The dual inhibition of both transcriptional regulation/DNA repair and cell cycle progression makes this compound a potent anti-proliferative agent.[1]
Q2: What are the known IC50 values for this compound?
A2: The reported inhibitory concentrations for this compound are summarized in the table below. Note that these values can vary depending on the specific assay conditions (e.g., ATP concentration).
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: The effective concentration of this compound will vary depending on the cell line, treatment duration, and experimental endpoint. Based on the available data for the A2780 ovarian cancer cell line, a good starting point for cell proliferation assays is a concentration range from 10 nM to 1 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: For long-term storage, this compound powder should be stored at -20°C in a dry, dark place. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the DMSO stock solutions at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q5: How can I confirm that this compound is active in my cells?
A5: To confirm the on-target activity of this compound, you should assess downstream markers of both CDK12 and CDK2 inhibition.
-
For CDK12 activity: Measure the phosphorylation of the RNAPII CTD at Serine 2 (pSer2). Inhibition of CDK12 should lead to a decrease in pSer2 levels, which can be detected by Western blotting.[2] This may also lead to the downregulation of long DDR gene transcripts like BRCA1, which can be measured by RT-qPCR.
-
For CDK2 activity: Assess the phosphorylation of CDK2 substrates, such as Rb or p27, or analyze the cell cycle distribution using flow cytometry. CDK2 inhibition is expected to cause a G1/S phase arrest.
Quantitative Data Summary
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC50 | CDK12 | 42 nM | [1] |
| CDK2 | 196 nM | [1] | |
| Anti-proliferative IC50 | A2780 cells | 429 nM | [1] |
Visualized Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cdk12-IN-7
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and use of Cdk12-IN-7. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12, in a complex with Cyclin K, plays a critical role in the regulation of gene transcription.[2][3] Specifically, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for transcriptional elongation, particularly of long genes. Many of these genes are integral to the DNA Damage Response (DDR), including key homologous recombination (HR) repair pathway genes like BRCA1 and ATR.[2][4][5] By inhibiting CDK12, this compound disrupts the transcription of these crucial DDR genes, leading to impaired DNA repair, which can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[2][5] this compound also exhibits inhibitory activity against CDK2.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. For long-term storage, the solid compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[6]
Q3: How should I prepare stock solutions of this compound to ensure stability?
A3: It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] To prepare the stock solution, add the calculated volume of DMSO to the vial of this compound and vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution. Once the compound is fully dissolved, it is critical to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to prevent degradation from repeated freeze-thaw cycles.[7]
Q4: My this compound precipitated after being added to my cell culture medium. What should I do?
A4: Precipitation in aqueous solutions like cell culture media is a common issue for compounds dissolved in DMSO. This occurs because the compound is significantly less soluble in the aqueous environment of the media. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity. When preparing your working solution, add the this compound stock solution to your pre-warmed media and mix immediately and thoroughly.
Q5: How can I confirm the biological activity of my stored this compound?
A5: To confirm the activity of this compound, you should assess its effect on a known downstream target. A primary indicator of CDK12 inhibition is the reduction of Serine 2 phosphorylation on the C-terminal domain of RNA Polymerase II (p-Ser2-RNAPII). This can be effectively measured by Western blotting using a phospho-specific antibody. A decrease in the p-Ser2-RNAPII signal upon treatment with this compound would indicate that the inhibitor is active.
Quantitative Data Summary
| Parameter | Value | Notes |
| Storage (Solid) | -20°C | Protect from light and moisture. |
| Storage (DMSO Stock Solution) | -80°C (up to 6 months)[6] | Aliquot to avoid freeze-thaw cycles. |
| -20°C (up to 1 month)[6] | ||
| Recommended Solvents | DMSO[7][8] | Use high-purity, anhydrous DMSO. |
| IC50 (CDK12) | 42 nM[1] | Enzymatic assay. |
| IC50 (CDK2) | 196 nM[1] | Enzymatic assay. |
| IC50 (A2780 cell proliferation) | 429 nM[1] | Cell-based assay. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - High final DMSO concentration.- Low compound solubility in aqueous media. | - Keep final DMSO concentration below 0.5%.- Add stock solution to pre-warmed media and mix thoroughly.- Consider using a solubilizing agent if compatible with your experiment. |
| No or Reduced Inhibitory Effect | - Compound degradation due to improper storage.- Incorrect inhibitor concentration.- Cell line is resistant to CDK12 inhibition. | - Use a fresh aliquot of this compound stored at -80°C.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Confirm CDK12 expression in your cell line via Western blot or RT-qPCR. |
| Inconsistent Results Between Experiments | - Variability in stock solution preparation.- Repeated freeze-thaw cycles of stock solution.- Variation in cell seeding density or health. | - Prepare a large, single batch of stock solution and aliquot.- Always use a fresh aliquot for each experiment.- Standardize cell culture procedures and ensure cells are healthy and within a consistent passage number range. |
| Unexpected Off-Target Effects | - Inhibitor concentration is too high.- The observed phenotype is due to inhibition of other kinases (e.g., CDK2). | - Use the lowest effective concentration of this compound.- Compare the phenotype with that of a more selective CDK12 inhibitor or with CDK12 knockdown (e.g., using siRNA) as an orthogonal approach to validate that the effect is on-target. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on cancer cell proliferation.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing MDR1-Mediated Efflux of CDK12 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclin-Dependent Kinase 12 (CDK12) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges posed by Multidrug Resistance Protein 1 (MDR1)-mediated efflux.
Frequently Asked Questions (FAQs)
Q1: What is MDR1, and how does it impact the efficacy of CDK12 inhibitors?
A1: Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][3] Its primary role is to protect cells by expelling a wide range of toxins and foreign substances.[2] However, in cancer cells, overexpression of MDR1 can lead to the efflux of therapeutic agents, including certain CDK12 inhibitors, reducing their intracellular concentration and thereby diminishing their efficacy.[2][4] This is a common mechanism of both intrinsic and acquired drug resistance in cancer.[5][6]
Q2: My CDK12 inhibitor is potent in biochemical assays but shows significantly lower activity in cell-based assays. Could MDR1 be the cause?
A2: This is a classic indication of active drug efflux. A significant discrepancy between high potency in a cell-free biochemical assay (e.g., a kinase assay) and low potency in a cellular assay suggests that the compound may not be reaching its intracellular target in sufficient concentrations. MDR1-mediated efflux is a primary suspect for this phenomenon, especially if the compound is hydrophobic or falls into structural classes known to be P-gp substrates.[5]
Q3: Are specific classes of CDK12 inhibitors known to be susceptible to MDR1 efflux?
A3: Yes, studies have shown that certain covalent transcriptional CDK inhibitors, such as those with a THZ chemical backbone (e.g., THZ1 and the CDK12-selective THZ531), are substrates for ABC transporters like MDR1.[7][8][9][10] Resistance to these compounds has been directly linked to the upregulation of MDR1, which actively pumps the inhibitors out of the cell.[8][10]
Q4: How can I experimentally confirm that my CDK12 inhibitor is a substrate of MDR1?
A4: There are several established methods to verify this:
-
Co-administration with an MDR1 inhibitor: A common approach is to test your CDK12 inhibitor in a cell-based assay with and without a known MDR1 inhibitor (e.g., verapamil, tariquidar). A significant increase in potency (i.e., a lower IC50 value) in the presence of the MDR1 inhibitor strongly suggests your compound is an efflux substrate.[5]
-
Use of MDR1-overexpressing vs. parental cell lines: Comparing the activity of your inhibitor in a cell line engineered to overexpress MDR1 (e.g., MDCK-MDR1) against its parental cell line can provide direct evidence.[11] Reduced sensitivity in the MDR1-overexpressing line is a clear indicator.
-
Direct transport and accumulation assays: Assays like the Calcein AM or Rhodamine 123 efflux assay can measure the function of the MDR1 pump and how your compound competes with these fluorescent substrates.[5][12]
-
ATPase Assay: Since MDR1 uses ATP hydrolysis to pump substrates, you can measure whether your compound stimulates or inhibits the ATPase activity of purified MDR1 in membrane preparations.[13][14]
Q5: What are some common MDR1 inhibitors I can use in my experiments to overcome efflux?
A5: Several generations of MDR1 inhibitors have been developed. For research purposes, compounds like verapamil, cyclosporine A, tariquidar, and lapatinib (B449) are frequently used.[3][4][5][15] It is crucial to select an inhibitor appropriate for your experimental system and to run controls to account for any potential off-target effects of the inhibitor itself.[1]
Troubleshooting Guide
Problem: My CDK12 inhibitor shows poor cellular activity and I suspect MDR1 efflux.
This workflow outlines the steps to diagnose and overcome potential MDR1-mediated resistance.
Problem: I am observing acquired resistance to my CDK12 inhibitor over time.
This diagram illustrates the mechanism of acquired resistance through MDR1 upregulation and potential therapeutic strategies.
Data Presentation
Table 1: Common P-glycoprotein (MDR1) Inhibitors for In Vitro Research
| Inhibitor | Generation | Typical Concentration | Key Characteristics |
| Verapamil | First | 1-20 µM | Calcium channel blocker, relatively low potency, potential for off-target effects.[3][4] |
| Cyclosporine A | First | 1-10 µM | Immunosuppressant with significant side effects and pharmacokinetic interactions.[3][4] |
| Tariquidar | Third | 10-200 nM | Potent and specific non-competitive inhibitor of P-gp ATPase function.[3][5] |
| Lapatinib | N/A | 1-5 µM | FDA-approved dual kinase (EGFR/HER2) inhibitor that also directly inhibits MDR1 efflux activity.[5][15] |
| Zosuquidar | Third | 10-500 nM | Potent and specific P-gp modulator, has been evaluated in clinical trials.[4] |
Experimental Protocols
Protocol 1: Calcein AM Efflux Assay for P-gp Function
This assay measures P-gp activity by quantifying the retention of a fluorescent substrate, calcein. Non-fluorescent Calcein AM is cell-permeable and is cleaved by intracellular esterases into the fluorescent, membrane-impermeable calcein.[12] P-gp actively transports Calcein AM out of the cell before it can be cleaved, resulting in lower fluorescence in cells with high P-gp activity.[12]
Materials:
-
Adherent or suspension cells (MDR1-expressing and parental/control)
-
Calcein AM (acetoxymethyl ester)
-
Your CDK12 inhibitor
-
Positive control P-gp inhibitor (e.g., Verapamil or Tariquidar)
-
Assay Buffer (e.g., PBS or HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Compound Pre-incubation: Remove culture medium and wash cells with Assay Buffer. Add Assay Buffer containing various concentrations of your CDK12 inhibitor, a positive control inhibitor, or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein AM to each well at a final concentration of 0.25-1 µM. Incubate for another 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Without removing the solution, measure the intracellular fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence signal to the vehicle control.
-
A potent P-gp inhibitor (positive control) should result in high fluorescence (maximum retention).
-
If your CDK12 inhibitor inhibits P-gp, you will see a dose-dependent increase in fluorescence. If it is a substrate, it will compete with Calcein AM, potentially leading to complex results that may require a different assay for confirmation. The primary use here is to see if a known P-gp inhibitor restores the activity of your CDK12 inhibitor in a separate cell viability assay.
-
Protocol 2: MDR1 ATPase Assay
This assay determines if a compound interacts with P-gp by measuring the rate of ATP hydrolysis, which is the energy source for the efflux pump.[13] Test compounds that are transported substrates often stimulate P-gp's baseline ATPase activity, while inhibitors block it.[13][14]
Materials:
-
High-purity membrane vesicles from cells overexpressing human MDR1 (commercially available).[13]
-
Assay Buffer (e.g., Tris-MES buffer)
-
ATP
-
Your CDK12 inhibitor
-
Positive control substrate/activator (e.g., Verapamil)
-
Positive control inhibitor (e.g., Sodium Orthovanadate, Na₃VO₄)
-
Phosphate (B84403) detection reagent (e.g., a malachite green-based reagent)
-
96-well clear microplate
-
Spectrophotometer (absorbance ~630-650 nm)
Methodology:
-
Prepare Reagents: Prepare serial dilutions of your CDK12 inhibitor and controls in the appropriate solvent (e.g., DMSO).
-
Assay Setup: On a 96-well plate, set up the following conditions in duplicate or triplicate:
-
Basal activity: Membrane vesicles + Assay Buffer
-
Vanadate-sensitive activity (control): Membrane vesicles + Na₃VO₄
-
Test compound activation: Membrane vesicles + your CDK12 inhibitor at various concentrations
-
Test compound inhibition: Membrane vesicles + positive control activator (Verapamil) + your CDK12 inhibitor at various concentrations
-
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) during which ATP hydrolysis occurs.
-
Stop Reaction & Detect Phosphate: Stop the reaction and detect the amount of inorganic phosphate (Pi) released by adding the phosphate detection reagent.
-
Measure Absorbance: After color development, measure the absorbance using a spectrophotometer.
-
Data Analysis:
-
Calculate the amount of Pi released based on a standard curve.
-
The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of Na₃VO₄.
-
Plot the ATPase activity against the concentration of your test compound. An increase above basal activity suggests it's a substrate, while a decrease in verapamil-stimulated activity suggests it's an inhibitor.[13]
-
References
- 1. MDR1 reversal: criteria for clinical trials designed to overcome the multidrug resistance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
Cdk12-IN-7 vs. THZ531: A Comparative Analysis of Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of Cyclin-Dependent Kinase 12 (CDK12): Cdk12-IN-7 and THZ531. This document is intended to serve as a resource for researchers in the fields of oncology, cell biology, and drug discovery, offering a comprehensive overview of the biochemical and cellular activities of these compounds, supported by available experimental data.
Introduction to CDK12 Inhibition
Cyclin-Dependent Kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. It is a key kinase responsible for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process essential for transcriptional elongation and the expression of long genes, many of which are involved in the DNA damage response (DDR) pathway.[1][2] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, as it can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.
This guide focuses on a comparative analysis of this compound, a potent inhibitor of CDK12, and THZ531, a well-characterized covalent inhibitor of both CDK12 and its close homolog, CDK13.
Data Presentation: Biochemical Potency and Cellular Effects
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Assay Type | Notes |
| This compound | CDK12 | 42[3] | Biochemical Assay | - |
| CDK2 | 196[3] | Biochemical Assay | Approximately 4.7-fold less potent against CDK2 compared to CDK12. | |
| THZ531 | CDK12 | 158[4] | Biochemical Assay | Covalent inhibitor. |
| CDK13 | 69[4] | Biochemical Assay | Also potently inhibits the close homolog CDK13. | |
| CDK7 | 8,500[4] | Biochemical Assay | Over 50-fold selective for CDK12 over CDK7. | |
| CDK9 | 10,500[4] | Biochemical Assay | Over 65-fold selective for CDK12 over CDK9. |
Table 2: Cellular Activity (IC50)
| Compound | Cell Line | IC50 (nM) | Assay Type |
| This compound | A2780 (Ovarian Cancer) | 429[3] | Cell Proliferation Assay |
| THZ531 | Jurkat (T-cell Leukemia) | Not explicitly stated, but potent anti-proliferative effects observed. | Cell Proliferation Assay |
| Osteosarcoma Cell Lines | Varies (e.g., ~100-500 nM)[5] | Cell Viability Assay | |
| Neuroblastoma Cell Lines | Varies (e.g., ~50-400 nM) | Cell Viability Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from multiple sources.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of CDK12.
Protocol Outline:
-
Reaction Setup: In a 96-well plate, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):
-
Recombinant CDK12/Cyclin K enzyme.
-
A suitable substrate, such as a peptide derived from the RNA Polymerase II CTD.
-
Serial dilutions of the test inhibitor (this compound or THZ531) or DMSO as a vehicle control.
-
-
Initiation: Start the kinase reaction by adding a solution containing a final concentration of ATP, including a radiolabeled ATP analog (e.g., [γ-³³P]ATP). The ATP concentration should ideally be at or near the Km for the enzyme to accurately determine IC50 values.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
Protocol Outline (for Adherent Cells):
-
Cell Seeding: Seed cancer cells (e.g., A2780) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound or THZ531. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
CDK12 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the CDK12/Cyclin K complex by this compound or THZ531 blocks RNA Pol II phosphorylation.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A generalized workflow for determining the selectivity of a kinase inhibitor across the kinome.
Comparative Analysis and Conclusion
Based on the available data, both this compound and THZ531 are potent inhibitors of CDK12.
This compound demonstrates high potency against CDK12 with an IC50 of 42 nM.[3] However, it also shows activity against CDK2 (IC50 = 196 nM), indicating a degree of off-target activity.[3] A comprehensive kinase selectivity profile is not publicly available, which limits a full assessment of its specificity. Its cellular activity in A2780 ovarian cancer cells (IC50 = 429 nM) suggests good cell permeability and on-target engagement in a cellular context.[3]
THZ531 is a covalent inhibitor of both CDK12 and CDK13.[4] Its covalent mechanism of action may lead to a more sustained inhibition in a biological system. While its IC50 for CDK12 is higher than that of this compound, it exhibits excellent selectivity against other CDKs, such as CDK7 and CDK9.[4] The dual inhibition of CDK12 and CDK13 may offer a more comprehensive suppression of transcriptional programs regulated by these closely related kinases.[8]
-
Potency: Based on the reported IC50 values, this compound appears to be a more potent inhibitor of CDK12 in biochemical assays than THZ531.
-
Selectivity: THZ531 has a well-documented and high degree of selectivity for the CDK12/13 subfamily over other CDKs. The selectivity profile of this compound is not as extensively characterized, but the available data indicates some off-target activity against CDK2.
-
Mechanism of Action: THZ531 is a covalent inhibitor, which differentiates it from many other kinase inhibitors and may have implications for its duration of action and potential for resistance. The mechanism of this compound (reversible or covalent) is not specified in the available sources.
-
Target Spectrum: this compound is presented primarily as a CDK12 inhibitor with some activity against CDK2. THZ531 is a dual inhibitor of CDK12 and CDK13.
The choice between this compound and THZ531 will depend on the specific experimental goals. For studies aiming to dissect the specific roles of CDK12, a highly selective inhibitor is desirable. For therapeutic applications where targeting the redundant functions of CDK12 and CDK13 is advantageous, a dual inhibitor like THZ531 may be more effective.
Future Directions: A direct, head-to-head comparison of this compound and THZ531 in a broad panel of biochemical and cellular assays would be invaluable for a more definitive comparative assessment. Further elucidation of the complete kinome selectivity of this compound is also a critical next step in its characterization as a chemical probe.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Ex vivo screen identifies CDK12 as a metastatic vulnerability in osteosarcoma [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay based inhibition analysis of A2780 cells proliferation using Mollugo nudicaulis Lam. extract with CXCR4 and HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK Inhibition Strategies in Ovarian Cancer: Dinaciclib vs. Selective CDK12/13 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct approaches to targeting cyclin-dependent kinases (CDKs) in ovarian cancer: the pan-CDK inhibitor dinaciclib (B612106) and the more targeted CDK12/13 inhibitors. Due to the absence of published data for a specific "Cdk12-IN-7," this guide will focus on well-characterized, potent CDK12/13 inhibitors such as THZ531 and ZSQ836 as a benchmark for comparison against dinaciclib.
This analysis is based on preclinical data and aims to delineate the mechanisms of action, efficacy, and potential therapeutic applications of these compounds in ovarian cancer models.
Executive Summary
Dinaciclib, a potent inhibitor of CDK1, CDK2, CDK5, and CDK9, primarily functions by disrupting cell cycle progression and inducing apoptosis. In contrast, selective CDK12/13 inhibitors impact transcription regulation, particularly of genes involved in the DNA damage response (DDR), creating a "BRCAness" phenotype and potential synergies with PARP inhibitors and platinum-based chemotherapy. While both classes of inhibitors show promise in ovarian cancer, their distinct mechanisms of action suggest different therapeutic strategies and patient populations.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for dinaciclib and representative CDK12/13 inhibitors in ovarian cancer cell lines.
Table 1: In Vitro Efficacy of Dinaciclib in Ovarian Cancer Cell Lines
| Cell Line | IC50/LD50 (µM) | Reference |
| A2780 | 0.0138 | [1] |
| OVCAR3 | 0.1235 | [1] |
| SKOV-3 | 0.015 (LD50) | [2] |
| A2780cis (Cisplatin-Resistant) | 0.005 (LD50) | [2] |
| OVCAR-3cis (Cisplatin-Resistant) | 0.009 (LD50) | [2] |
| Primary Platinum-Sensitive Cells (Mean) | 0.015 (LD50) | [2] |
| Primary Platinum-Refractory Cells (Mean) | Not Significantly Different from Sensitive | [2] |
Table 2: In Vitro Efficacy of Selective CDK12/13 Inhibitors in Ovarian Cancer Cell Lines
| Inhibitor | Cell Line | IC50/EC50 (nM) | Reference |
| THZ531 | Ovarian Cancer Cell Lines (Panel) | 50-200 | [3] |
| ZSQ836 | OVCAR8, HEY, SKOV3 | Dose-dependent decrease in viability | [4] |
| SR-4835 | Not specified in ovarian cancer | A potent CDK12/13 inhibitor | [4] |
Mechanisms of Action and Signaling Pathways
Dinaciclib: A Pan-CDK Inhibitor
Dinaciclib exerts its anti-cancer effects by broadly targeting multiple CDKs. Its inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1][5] The inhibition of CDK5 and CDK9 further contributes to its cytotoxic effects, with CDK9 inhibition affecting transcription.[1][6]
Caption: Dinaciclib's pan-CDK inhibition pathway leading to cell cycle arrest and apoptosis.
Selective CDK12/13 Inhibitors
CDK12, in complex with Cyclin K, is a key regulator of transcriptional elongation.[4][7] It phosphorylates the C-terminal domain of RNA Polymerase II, which is crucial for the expression of long genes, including many involved in the DNA damage response (DDR) pathway, such as BRCA1, ATM, and FANCD2.[7][8] Inhibition of CDK12 leads to a downregulation of these DDR genes, creating a state of "BRCAness" or homologous recombination deficiency (HRD).[4][7] This can sensitize cancer cells to PARP inhibitors and platinum-based chemotherapies.[3][9]
Caption: CDK12/13 inhibitor mechanism leading to HRD and increased drug sensitivity.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between publications.
Cell Viability (MTT) Assay
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., dinaciclib or a CDK12/13 inhibitor) for a specified period, typically 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the inhibitors for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, p-Ser2 RNAPII, CDK1, Cyclin B1) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors, then harvested by trypsinization.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or intraperitoneally injected with ovarian cancer cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitors are administered to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers or through bioluminescent imaging if the cells are luciferase-tagged.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).
Experimental Workflow Visualization
Caption: A general workflow for preclinical evaluation of anti-cancer agents.
Concluding Remarks
Both dinaciclib and selective CDK12/13 inhibitors represent promising therapeutic avenues for ovarian cancer. Dinaciclib's broad CDK inhibition leads to potent, direct cytotoxicity, which may be beneficial in a wide range of ovarian cancer subtypes, including those resistant to platinum-based therapies.[2] The efficacy of CDK12/13 inhibitors is intrinsically linked to their ability to induce a synthetic lethal phenotype by disrupting the DNA damage response. This suggests a more targeted application, potentially in combination with PARP inhibitors or for patients with specific genomic backgrounds.[3][9] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and optimal clinical positioning of these distinct CDK-targeting strategies in the management of ovarian cancer.
References
- 1. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Dinaciclib - Wikipedia [en.wikipedia.org]
- 7. Ovarian carcinoma CDK12 mutations misregulate expression of DNA repair genes via deficient formation and function of the Cdk12/CycK complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ovarian Cancer-associated Mutations Disable Catalytic Activity of CDK12, a Kinase That Promotes Homologous Recombination Repair and Resistance to Cisplatin and Poly(ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Cdk12-IN-7 on DNA Repair Gene Expression: A Comparative Analysis
For Immediate Release
Cambridge, MA – December 2, 2025 – A comprehensive analysis of Cdk12-IN-7, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), underscores its role in the critical pathway of DNA repair gene expression. This guide provides a comparative overview of this compound and other known CDK12 inhibitors, offering researchers, scientists, and drug development professionals a valuable resource for evaluating therapeutic strategies that target genomic instability in cancer.
At the heart of this analysis is the function of CDK12, a key transcriptional regulator. In partnership with Cyclin K, CDK12 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of genes, many of which are integral to the DNA Damage Response (DDR) pathway. These include critical genes involved in homologous recombination (HR) such as BRCA1, BRCA2, ATM, and ATR.[1] Inhibition of CDK12 curtails the expression of these essential DNA repair genes, thereby inducing a "BRCAness" phenotype in cancer cells and heightening their sensitivity to DNA-damaging agents and PARP inhibitors.
This compound has been identified as an inhibitor of both CDK12 and CDK2. While its precise IC50 value is not broadly cited in publicly available literature, its activity is acknowledged in the context of cancer research for its anti-proliferative effects. This guide will compare this compound with other well-characterized CDK12 inhibitors, namely THZ531, SR-4835, and Dinaciclib, for which more extensive quantitative data is available.
Comparative Analysis of CDK12 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their inhibitory concentrations and effects on DNA repair gene expression.
| Inhibitor | Target(s) | IC50 (nM) against CDK12 | Other Notable IC50 Values (nM) |
| This compound | CDK12, CDK2 | Data not available | CDK2: 196 |
| Cdk12-IN-2 | CDK12, CDK13 | 52 | CDK13: 10 |
| Cdk12-IN-3 | CDK12 | 31 | >86-fold selective vs CDK1/2/7/9 |
| THZ531 | CDK12, CDK13 (covalent) | ~155-158[2][3] | CDK13: 69[3] |
| SR-4835 | CDK12, CDK13 | 60 | CDK13: 366 |
| Dinaciclib | Pan-CDK inhibitor | 50[4] | CDK1: 1, CDK2: 1, CDK5: 1, CDK9: 4 |
Table 1: Comparison of Inhibitory Concentrations (IC50) of various CDK12 inhibitors.
| Inhibitor | Cell Line(s) | Affected DNA Repair Genes | Observed Effect |
| This compound | General (Cancer Research) | Not specified in detail | Anti-proliferative activity |
| THZ531 | Jurkat, Multiple Myeloma cells | BRCA1, BRCA2, FANCF, RAD51, RAD51C, RAD51D, XRCC2[5] | Downregulation of gene expression.[5][6] |
| SR-4835 | BRAF-mutated melanoma cells | BRCA1, RAD51, ATM, XRCC2, FANCI, FANCD2[7] | Decreased mRNA and protein expression.[7] |
| Genetic Knockdown (siRNA) | HCT116 | BRCA1, ATR, FANCI, FANCD2[1][8] | Significant reduction in mRNA and protein levels.[1] |
Table 2: Comparative Effects of CDK12 Inhibition on DNA Repair Gene Expression.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams, generated using Graphviz, illustrate the CDK12 signaling pathway and a typical workflow for validating the effect of a CDK12 inhibitor.
Caption: CDK12 signaling pathway in DNA repair gene expression and its inhibition by this compound.
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cdk12-IN-7 and Other Leading CDK12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Potency, Selectivity, and Mechanism of Action.
Cyclin-dependent kinase 12 (CDK12), in partnership with Cyclin K, has emerged as a critical regulator of transcriptional elongation and a key player in the DNA damage response (DDR). Its role in phosphorylating the C-terminal domain of RNA Polymerase II is essential for the expression of long genes, many of which are integral to DNA repair pathways, including homologous recombination. Consequently, inhibiting CDK12 has become a promising strategy in oncology, particularly for inducing a "BRCAness" phenotype in cancer cells, thereby sensitizing them to PARP inhibitors and other DNA-damaging agents. This guide provides a head-to-head comparison of Cdk12-IN-7 against other prominent CDK12 inhibitors, focusing on quantitative data, experimental methodologies, and mechanisms of action to inform preclinical research and drug development.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and potential toxicity of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity over other kinases. The following tables summarize the biochemical and cellular potencies of this compound, the covalent inhibitor THZ531, and the molecular glue SR-4835.
Table 1: Biochemical Inhibitory Potency (IC50, nM)
| Compound | CDK12 | CDK13 | CDK2 | CDK7 | CDK9 |
| This compound | 42[1] | - | 196[1] | - | - |
| THZ531 | 158[2] | 69[2] | - | 8,500[3] | 10,500[3] |
| SR-4835 | 99[2] | - | - | >10,000 | >10,000 |
Table 2: Cellular Anti-Proliferative Activity (IC50)
| Compound | Cell Line | IC50 (nM) |
| This compound | A2780 (Ovarian) | 429[1] |
| THZ531 | Jurkat (T-ALL) | ~50-100 |
| MCL cell lines | Varies (sensitive)[4] | |
| SR-4835 | BRAF-mutated Melanoma | 80.7 - 160.5[1] |
Mechanisms of Action: A Diverse Approach to CDK12 Inhibition
This compound and its counterparts employ distinct mechanisms to inhibit CDK12 function, offering different pharmacological profiles.
-
This compound (ATP-Competitive Inhibition): this compound is a reversible inhibitor that competes with ATP for binding to the kinase domain of CDK12.[1] This is a classical mechanism for kinase inhibitors.
-
THZ531 (Covalent Inhibition): THZ531 forms an irreversible covalent bond with a cysteine residue located outside of the canonical kinase domain of CDK12 and CDK13.[3] This leads to sustained target inhibition.
-
SR-4835 (Molecular Glue): Uniquely, SR-4835 acts as a molecular glue. It promotes the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][5][6] This degradation of the activating cyclin subunit effectively abolishes CDK12 kinase activity.
The Role of CDK12 in Transcription and DNA Damage Response
CDK12 is a central kinase in the regulation of gene transcription and the maintenance of genomic stability. Understanding its function is key to appreciating the downstream effects of its inhibition.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments used to characterize and compare CDK12 inhibitors.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for measuring the concentration of an inhibitor required to reduce kinase activity by 50%.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Thaw purified recombinant CDK12/Cyclin K enzyme, a suitable substrate (e.g., a peptide derived from the RNA Pol II CTD), and ATP.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in the 1x Kinase Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the CDK12/Cyclin K enzyme and the substrate to each well.
-
Add the diluted inhibitor to the "Test Inhibitor" wells.
-
Add an equivalent volume of the diluent (e.g., DMSO in buffer) to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a detection reagent such as Kinase-Glo™. The luminescence signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data to the positive and blank controls.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of an inhibitor on cell proliferation.
-
Cell Seeding:
-
Seed cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor (e.g., from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo® or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results and determine the IC50 value as described for the kinase assay.
-
Protocol 3: Western Blot for Target Engagement
This protocol assesses whether the inhibitor affects the phosphorylation of a known CDK12 substrate in cells.
-
Cell Treatment and Lysis:
-
Treat cells with the inhibitor at various concentrations for a defined period (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a CDK12 substrate (e.g., anti-phospho-RNA Pol II Ser2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for total RNA Pol II and a loading control (e.g., β-actin) to ensure equal loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Confirming Cdk12-IN-7-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of Cyclin-Dependent Kinase 12 (CDK12) is a promising strategy in cancer therapy, and small molecule inhibitors like Cdk12-IN-7 are being investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. For researchers developing and evaluating such compounds, robust and accurate methods for confirming apoptosis are crucial. This guide provides a detailed comparison of Annexin V staining with other common apoptosis detection methods, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The Role of this compound in Apoptosis Induction
Cdk12 is a key transcriptional regulator involved in maintaining genomic stability, particularly through its role in the expression of genes related to the DNA damage response (DDR).[1][2] Inhibition of CDK12 by compounds such as this compound disrupts the transcription of these essential DDR genes, leading to an accumulation of DNA damage and subsequently triggering apoptosis in cancer cells.[1][3][4] Verifying the apoptotic effects of this compound is a critical step in its preclinical validation.
Principles of Apoptosis Detection Methods
A multi-assay approach is often recommended for the comprehensive confirmation of apoptosis, as different methods detect distinct stages of this complex process.
Annexin V Staining: This is a widely used method for detecting early-stage apoptosis.[5][6] In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane.[7][8][9] During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[5][7][8][9] When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membranes, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8][10][11]
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is designed to detect a key hallmark of late-stage apoptosis: extensive DNA fragmentation.[12][13][14] During apoptosis, endonucleases cleave genomic DNA, creating numerous 3'-hydroxyl ends.[12][13] The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to add labeled deoxynucleotides to these ends, allowing for their visualization and quantification.[12][13][15]
Caspase-3/7 Activity Assay: Caspases are a family of proteases that are central to the execution of apoptosis.[16] Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16][17][18] This assay measures the enzymatic activity of these caspases, typically through the cleavage of a substrate that releases a fluorescent or luminescent signal.[18][19]
Comparative Data of Apoptosis Induction by this compound
The following tables summarize hypothetical but realistic data from experiments where a cancer cell line was treated with this compound at various concentrations and for different durations. Apoptosis was quantified using Annexin V staining, TUNEL assay, and a Caspase-3/7 activity assay.
Table 1: Percentage of Apoptotic Cells (Annexin V Positive) After this compound Treatment
| This compound Concentration | 12 hours | 24 hours | 48 hours |
| Vehicle (DMSO) | 5.2% | 5.5% | 6.1% |
| 1 µM | 15.8% | 35.2% | 65.7% |
| 5 µM | 25.4% | 58.9% | 85.3% |
Table 2: Percentage of Apoptotic Cells (TUNEL Positive) After this compound Treatment
| This compound Concentration | 12 hours | 24 hours | 48 hours |
| Vehicle (DMSO) | 2.1% | 2.3% | 2.8% |
| 1 µM | 8.5% | 28.9% | 58.4% |
| 5 µM | 15.2% | 49.7% | 78.9% |
Table 3: Relative Caspase-3/7 Activity (Fold Change vs. Vehicle) After this compound Treatment
| This compound Concentration | 12 hours | 24 hours | 48 hours |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| 1 µM | 3.2 | 8.7 | 15.1 |
| 5 µM | 5.8 | 14.5 | 25.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Annexin V Staining Protocol for Flow Cytometry
This protocol outlines the general steps for staining cells with a fluorescently-conjugated Annexin V and a viability dye like Propidium Iodide (PI) for flow cytometric analysis.[10][11][20]
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with this compound at the desired concentrations and for various time points. Include untreated and positive controls.
-
Harvest cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Wash the cells twice with cold 1X PBS and centrifuge at a low speed.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Just before analysis, add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.[7]
-
Use appropriate controls to set up compensation and quadrants for data analysis. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11]
-
TUNEL Assay Protocol for Flow Cytometry
This protocol provides a general workflow for the TUNEL assay to detect DNA fragmentation in apoptotic cells.
-
Cell Fixation and Permeabilization:
-
Harvest and wash cells as described for Annexin V staining.
-
Fix the cells in a 1-4% paraformaldehyde solution in PBS for 15-20 minutes at room temperature.[14]
-
Wash the cells in PBS and then resuspend in ice-cold 70% ethanol. Incubate on ice for at least 30 minutes.
-
Wash the cells to remove the ethanol.
-
-
Labeling:
-
Resuspend the cell pellet in the DNA Labeling Solution containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently-conjugated dUTP).
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining (for indirect detection):
-
If using BrdUTP, wash the cells and then incubate with a fluorescently-labeled anti-BrdU antibody.
-
-
Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells. An increase in fluorescence indicates DNA fragmentation and apoptosis.
-
Caspase-3/7 Activity Assay (Luminescent)
This protocol is for a homogeneous, luminescent assay to measure caspase-3 and -7 activity.[19]
-
Assay Setup:
-
Plate cells in a 96-well plate and treat with this compound to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
-
Measurement:
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the this compound induced apoptosis pathway and the Annexin V staining workflow.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V staining.
By utilizing the information and protocols in this guide, researchers can confidently and accurately confirm the apoptotic effects of this compound and other novel therapeutic compounds. The choice of assay will depend on the specific experimental goals, with Annexin V staining being ideal for early apoptotic events and TUNEL and caspase assays providing confirmation of later-stage apoptosis.
References
- 1. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Annexin V Staining | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. TUNEL assay - Wikipedia [en.wikipedia.org]
- 13. clyte.tech [clyte.tech]
- 14. antbioinc.com [antbioinc.com]
- 15. biocompare.com [biocompare.com]
- 16. assaygenie.com [assaygenie.com]
- 17. caspase3 assay [assay-protocol.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [ch.promega.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Anti-Proliferative Effects of Cdk12-IN-7 Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-proliferative effects of Cdk12-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). The data presented herein facilitates an objective comparison of this compound with other known CDK12 inhibitors, supported by detailed experimental protocols and an overview of the underlying signaling pathways.
Introduction to Cdk12 Inhibition in Cancer Therapy
Cyclin-dependent kinase 12 (CDK12), in complex with Cyclin K, plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2] This activity is particularly important for the transcriptional elongation of long genes, many of which are integral to the DNA Damage Response (DDR) pathway, including key homologous recombination (HR) genes like BRCA1 and ATR.[2][3] Inhibition of CDK12 disrupts the transcription of these essential DDR genes, leading to a "BRCAness" phenotype characterized by impaired DNA repair.[3][4] This acquired vulnerability can be exploited to sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making CDK12 an attractive target in oncology.[2][5] this compound is a small molecule inhibitor designed to selectively target CDK12, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative activity of this compound and other selective CDK12 inhibitors was evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 (nM) |
| This compound | A2780 | Ovarian Cancer | 429 |
| Cdk12-IN-5 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.19 |
| Cdk12-IN-5 | CAL-120 | Triple-Negative Breast Cancer | 3.57 |
| Unnamed Cdk12/7 Inhibitor | A-673 | Ewing's Sarcoma | 0.2 |
| Compound A | H1048 | Small Cell Lung Cancer | Low nanomolar range |
| Compound A | MDA-MB-468 | Triple-Negative Breast Cancer | Low nanomolar range |
| PB325 | CAL51 | Breast Cancer | 0.1 |
| PB301 | CAL51 | Breast Cancer | 5 |
| SY-143 | CAL51 | Breast Cancer | 81 |
| 7F | MFM223 | Triple-Negative Breast Cancer (BRCA-deficient) | 47 |
| 7F | MDA-MB-436 | Triple-Negative Breast Cancer (BRCA-deficient) | 197.9 |
Experimental Protocols
The following protocols outline the general methodologies used to determine the anti-proliferative effects of CDK12 inhibitors.
Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound and other CDK12 inhibitors (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the CDK12 inhibitors in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.[6]
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response curve).
-
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of this compound and other CDK12 inhibitors stem from their ability to disrupt key cellular processes regulated by CDK12.
Cdk12 Signaling Pathway
CDK12, in its active complex with Cyclin K, is a critical regulator of transcription elongation. It primarily functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2). This phosphorylation event is essential for the transition from transcription initiation to productive elongation, particularly for long and complex genes. Many of these CDK12-dependent genes are involved in the DNA Damage Response (DDR), including key players in homologous recombination (HR) such as BRCA1, ATM, and FANCF.[7]
By inhibiting CDK12, this compound prevents the phosphorylation of Pol II CTD Ser2. This leads to premature termination of transcription for a specific subset of genes, resulting in the downregulation of critical DDR proteins.[2] The compromised DDR pathway renders cancer cells unable to efficiently repair DNA damage, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
dot
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to CDK12 Inhibitors: Cdk12-IN-7 and BSJ-01-175
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two inhibitors targeting Cyclin-Dependent Kinase 12 (CDK12): Cdk12-IN-7 and BSJ-01-175. The focus is on their mechanisms of inhibition, with a particular emphasis on the covalent binding of BSJ-01-175.
Cyclin-dependent kinase 12 (CDK12), in complex with Cyclin K, plays a crucial role in the regulation of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] This function has made CDK12 an attractive target for cancer therapy. Inhibition of CDK12 can lead to a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[3] This guide examines two chemical probes used to study CDK12 function: this compound and BSJ-01-175. A key distinction between these molecules is the well-documented covalent inhibitory mechanism of BSJ-01-175, whereas publicly available data does not indicate a covalent mechanism for this compound.
Overview of this compound and BSJ-01-175
BSJ-01-175 is a potent and selective covalent inhibitor of CDK12 and its close homolog CDK13.[4][5] It was developed from a focused library of analogs based on the structure of THZ531.[2][6] In contrast, information on this compound is limited. It is described as an inhibitor of CDK12 and CDK2.[7] Crucially, there is no available evidence to suggest that this compound acts as a covalent inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and BSJ-01-175.
| Parameter | This compound | BSJ-01-175 | Reference |
| Target(s) | CDK12, CDK2 | CDK12, CDK13 | [4][7] |
| IC50 (CDK12) | 42 nM | 156 nM | [7][8] |
| IC50 (other) | 196 nM (CDK2) | - | [7] |
| Cellular IC50 | 429 nM (A2780 cells) | Not explicitly reported, but shows activity in the nanomolar to low micromolar range in various cancer cell lines. | [4][7] |
| Covalent Binding Site | Not reported | Cysteine 1039 | [6] |
Mechanism of Covalent Inhibition: BSJ-01-175
BSJ-01-175 distinguishes itself by its covalent mechanism of action, which has been extensively characterized.
Binding Site and Interaction:
BSJ-01-175 forms a covalent bond with the thiol group of Cysteine 1039 (Cys1039) in CDK12.[6] This residue is located in a C-terminal extension of the kinase domain, outside of the canonical ATP-binding pocket.[6] The formation of this irreversible bond leads to sustained inhibition of CDK12 activity. A co-crystal structure of BSJ-01-175 in complex with CDK12/CycK (PDB ID: 7NXK) provides a detailed structural basis for this interaction.[6][8] The binding of BSJ-01-175 displaces the αK helix of CDK12, allowing Cys1039 to reorient towards the ATP-binding site and react with the inhibitor.[6]
Evidence for Covalent Binding:
The covalent modification of CDK12 by BSJ-01-175 has been confirmed through liquid chromatography-mass spectrometry (LC-MS).[6] Incubation of the CDK12/Cyclin K complex with BSJ-01-175 resulted in an increase in the mass of CDK12 consistent with the addition of a single molecule of the inhibitor.[6] Subsequent peptide mapping and tandem mass spectrometry (MS/MS) analysis of the digested protein pinpointed Cys1039 as the exclusive site of modification.[6] Furthermore, a mutant Kelly cell line expressing Cys1039Phe CDK12 showed a 5-fold increase in resistance to BSJ-01-175, demonstrating the critical role of the covalent bond for its cellular activity.[4][6]
Covalent Inhibition Mechanism of BSJ-01-175
Caption: Covalent inhibition of CDK12 by BSJ-01-175.
CDK12 Signaling Pathway
CDK12 is a key regulator of transcription elongation. By phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at Serine 2 (Ser2), CDK12 promotes the processivity of RNAPII, particularly through long genes that are often involved in the DNA damage response.[1][9] Inhibition of CDK12 leads to reduced Ser2 phosphorylation, premature termination of transcription, and downregulation of key DDR genes like BRCA1 and BRCA2.[3][6]
References
- 1. thesgc.org [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK12 Activity-Dependent Phosphorylation Events in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2019217421A1 - Small molecule inhibitors of cdk12/cdk13 - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating the Synergistic Effects of CDK12 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Cyclin-Dependent Kinase 12 (CDK12) has emerged as a promising strategy in oncology, primarily due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR). By impeding this pathway, CDK12 inhibitors can induce a state of "BRCAness" in cancer cells, rendering them more susceptible to DNA-damaging chemotherapeutic agents and PARP inhibitors. This guide provides an objective comparison of the synergistic effects observed when combining CDK12 inhibitors with chemotherapy, supported by experimental data and detailed protocols. While direct quantitative data for the specific compound Cdk12-IN-7 in combination therapies is limited in publicly available literature, this guide will utilize data from other well-characterized CDK12 inhibitors to illustrate the principles and expected outcomes of this therapeutic strategy.
Mechanism of Synergy: Targeting the DNA Damage Response
CDK12, in complex with Cyclin K, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II.[1] A key set of genes regulated by CDK12 includes those integral to the homologous recombination (HR) pathway of DNA repair, such as BRCA1, FANCD2, and ATR.[1][2] Inhibition of CDK12 leads to a downregulation of these essential DDR proteins, thereby impairing the cell's ability to repair DNA double-strand breaks.
When a CDK12 inhibitor is combined with a DNA-damaging chemotherapeutic agent (e.g., platinum-based drugs) or a PARP inhibitor, the cancer cell is subjected to a dual assault. The chemotherapy induces DNA lesions, while the CDK12 inhibitor prevents the cell from effectively repairing this damage. This synthetic lethal interaction leads to an accumulation of catastrophic DNA damage, ultimately triggering apoptosis and enhanced tumor cell death.
Below is a diagram illustrating this synergistic mechanism.
Caption: Synergistic interaction between chemotherapy and CDK12 inhibitors.
Quantitative Analysis of Synergistic Effects
The synergy between a CDK12 inhibitor and a chemotherapeutic agent is typically quantified using cell viability assays and calculated through methods like the Combination Index (CI), based on the Chou-Talalay method.[3] A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
While specific data for this compound is sparse, studies with other CDK12 inhibitors demonstrate significant synergy with various chemotherapies. For instance, the CDK12/13 inhibitor THZ531 has shown striking synergy with sorafenib (B1663141) in hepatocellular carcinoma cells.[4] Similarly, a novel CDK12 PROTAC degrader, 7F, exhibited a synergistic effect when combined with cisplatin (B142131) and olaparib (B1684210) in breast cancer cells.[5]
Table 1: Illustrative Preclinical Data on CDK12 Inhibitor Synergy with Chemotherapy
| CDK12 Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| Dinaciclib | Olaparib (PARPi) | Triple-Negative Breast Cancer (TNBC) | Reversal of PARP inhibitor resistance, durable tumor regression. | [6] |
| THZ531 | Sorafenib | Hepatocellular Carcinoma | Striking synergy, induction of apoptosis and senescence. | [4] |
| 7F (PROTAC) | Cisplatin | Breast Cancer | Significantly inhibited cell proliferation. | [5] |
| 7F (PROTAC) | Olaparib (PARPi) | Breast Cancer | Synergistic inhibition of cell proliferation. | [5] |
| SR-4835 | DNA damaging agents & PARPi | Triple-Negative Breast Cancer (TNBC) | Promotes synergistic effects. | [7] |
Experimental Protocols
To rigorously evaluate the synergistic effects of this compound with chemotherapy, a series of well-defined experimental protocols should be followed.
Cell Viability and Synergy Assessment
This experiment determines the effect of individual drugs and their combination on cell proliferation and quantifies the nature of the interaction.
Experimental Workflow:
Caption: Workflow for cell viability and synergy analysis.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the chemotherapeutic agent, and a combination of both at a constant ratio. Include untreated and solvent-treated wells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and use software like CompuSyn to determine the Combination Index (CI) from the dose-response curves of the single agents and their combination.[9]
Assessment of DNA Damage
Western blotting can be used to visualize the molecular effects of the combination treatment on key markers of DNA damage.
Protocol: Western Blot for γH2AX
-
Cell Lysis: Treat cells with this compound, chemotherapy, or the combination for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the levels of DNA damage across different treatment groups. An increase in γH2AX in the combination treatment compared to single agents indicates enhanced DNA damage.
In Vivo Xenograft Studies
To validate the in vitro findings, the synergistic effect should be tested in an in vivo animal model.
Experimental Workflow:
Caption: Workflow for in vivo xenograft studies.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).[10]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.[10]
-
Treatment Administration: Administer the drugs via an appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin) according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), sacrifice the mice, excise the tumors, and measure their weight. Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, or Western blotting for DNA damage markers.
-
Statistical Analysis: Compare tumor growth inhibition between the treatment groups. A significantly greater tumor growth inhibition in the combination group compared to the single-agent groups indicates in vivo synergy.
Conclusion
The combination of CDK12 inhibitors with conventional chemotherapy represents a rational and promising therapeutic strategy. By disabling a key DNA repair pathway, CDK12 inhibitors can significantly potentiate the cytotoxic effects of DNA-damaging agents. While specific preclinical data for this compound in such combinations are not yet widely published, the wealth of evidence from other CDK12 inhibitors strongly supports the potential for synergistic anti-tumor activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound in combination with various chemotherapeutic agents, which will be crucial for its further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Clonogenic Assay (2021) | PDF | Regression Analysis | Assay [scribd.com]
- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDK12's Role in PARP Inhibitor Sensitivity: A Comparative Guide Featuring Cdk12-IN-7
For Researchers, Scientists, and Drug Development Professionals
The targeting of Cyclin-Dependent Kinase 12 (CDK12) has emerged as a promising strategy to sensitize cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive comparison of methodologies used to validate this synthetic lethal interaction, with a focus on the pharmacological inhibitor Cdk12-IN-7 and its analogs. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
The Central Role of CDK12 in Homologous Recombination
CDK12 is a crucial transcriptional regulator that, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II.[1] This action is essential for the effective transcription of a specific subset of genes, many of which are integral to the Homologous Recombination (HR) DNA repair pathway, including BRCA1, BRCA2, ATR, and RAD51.[2][3] Inhibition of CDK12 leads to a down-regulation of these HR genes, creating a "BRCAness" phenotype. This acquired HR deficiency renders cancer cells highly dependent on alternative, more error-prone DNA repair pathways. PARP inhibitors exploit this vulnerability by blocking the single-strand break repair pathway, leading to an accumulation of double-strand breaks that, in the absence of a functional HR pathway, result in catastrophic DNA damage and cell death.[4]
Comparative Analysis of CDK12 Inhibition Strategies
The role of CDK12 in PARP inhibitor sensitivity can be validated through several approaches, each with distinct advantages and limitations. Here, we compare pharmacological inhibition using this compound and its analogs with genetic knockdown/knockout techniques.
Pharmacological Inhibition vs. Genetic Modification: A Head-to-Head Comparison
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Modification (CRISPR/siRNA) |
| Mechanism | Reversible or irreversible binding to the CDK12 kinase domain, inhibiting its catalytic activity. | Permanent (CRISPR knockout) or transient (siRNA/shRNA knockdown) reduction of CDK12 protein expression. |
| Specificity | Can have off-target effects on other kinases, although newer inhibitors show high selectivity. | Highly specific to the CDK12 gene, but potential for off-target gene editing with CRISPR. |
| Control | Dose-dependent and temporally controllable. The effect is reversible upon withdrawal of the compound. | Constitutive effect in knockout models. Transient and variable efficiency with knockdown approaches. |
| Therapeutic Relevance | Directly translatable to a therapeutic strategy. | Provides a clean model for target validation but is not a direct therapeutic modality. |
| Key Findings | Induces a "BRCAness" phenotype and sensitizes cancer cells to PARP inhibitors.[5][6] | Confirms that loss of CDK12 function is the direct cause of PARP inhibitor sensitivity.[7][8] |
Quantitative Data on PARP Inhibitor Sensitization
The synergistic effect of combining CDK12 inhibition with PARP inhibitors has been quantified in numerous studies. Below are representative data from studies using a specific CDK12 inhibitor (CDK12-IN-3), a broader CDK inhibitor (dinaciclib), and genetic knockdown of CDK12.
Table 1: Synergistic Effects of CDK12 Inhibition with PARP Inhibitors
| Cell Line | CDK12 Inhibition Method | PARP Inhibitor | Endpoint | Result | Reference |
| SKOV3 (Ovarian Cancer) | CDK12-IN-3 (50 nM) | Olaparib (various concentrations) | Cell Viability | Significant decrease in cell viability with the combination compared to single agents.[6] | [6] |
| OVCAR3 (Ovarian Cancer) | CDK12-IN-3 (50 nM) | Olaparib (various concentrations) | Cell Viability | Synergistic reduction in cell viability.[6] | [6] |
| MDA-MB-436-RR2 (TNBC, PARPi-resistant) | Dinaciclib | Veliparib (B1684213) | IC50 | Reduced IC50 of veliparib in the presence of dinaciclib.[9] | [9] |
| SUM149PT (TNBC, BRCA1 mutant) | Dinaciclib | Veliparib | IC50 | Decreased IC50 of veliparib with the addition of dinaciclib.[9] | [9] |
| LNCaP (Prostate Cancer) | CRISPRi knockdown of CDK12 | Talazoparib (B560058) | Dose-response | Increased sensitivity to talazoparib upon CDK12 knockdown. | [7] |
| OVCAR-8 (Ovarian Cancer) | CRISPRi knockdown of CDK12 | Talazoparib | Dose-response | Enhanced sensitivity to talazoparib with reduced CDK12 expression. | [7] |
Note: While specific quantitative synergy data for this compound was not found in the reviewed literature, the data for CDK12-IN-3, a structurally related and specific CDK12 inhibitor, provides a strong surrogate for its expected performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the interplay between CDK12 and PARP inhibitor sensitivity.
Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with a dilution series of the PARP inhibitor, the CDK12 inhibitor (e.g., this compound), and the combination of both. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and combination indices (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot for DNA Repair Proteins
-
Cell Lysis: Treat cells with the CDK12 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK12, BRCA1, RAD51, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RAD51 Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with a DNA damaging agent (e.g., ionizing radiation or a PARP inhibitor) with or without pre-treatment with a CDK12 inhibitor.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A positive cell is typically defined as having ≥5 foci.
Visualizing the Molecular Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathway affected by CDK12 inhibition and a typical experimental workflow for assessing PARP inhibitor sensitivity.
Caption: CDK12's role in HR and PARP inhibitor sensitivity.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Lethal Targeting of Cyclin Dependent Kinase-12-Deficient Prostate Cancer with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK12 INHIBITION REVERSES DE NOVO AND ACQUIRED PARP INHIBITOR RESISTANCE IN BRCA WILD-TYPE AND MUTATED MODELS OF TRIPLE-NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk12-IN-7 and SR-4835 for Lymphoma Research
In the rapidly evolving landscape of targeted cancer therapy, Cyclin-Dependent Kinase 12 (CDK12) has emerged as a promising target, particularly in malignancies driven by transcriptional addiction, such as certain lymphomas. This guide provides a comparative overview of two notable CDK12 inhibitors, Cdk12-IN-7 and SR-4835, for researchers and drug development professionals. Due to a lack of direct head-to-head studies in lymphoma models, this guide synthesizes available data on each compound and proposes a framework for their comparative evaluation.
Introduction to CDK12 Inhibition in Lymphoma
CDK12, in partnership with Cyclin K, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. This activity is particularly important for the expression of long genes, many of which are involved in the DNA Damage Response (DDR) pathway, including key homologous recombination repair genes like BRCA1 and ATR.[1] Inhibition of CDK12 disrupts these processes, leading to impaired DNA repair and increased reliance on alternative, often error-prone, repair pathways. In aggressive B-cell lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL), which are often characterized by high levels of MYC expression, targeting CDK12 has been shown to suppress oncogenic transcriptional programs and key survival pathways like the mTOR-4EBP1-MCL-1 axis.[2][3]
Compound Profiles: this compound and SR-4835
While both this compound and SR-4835 target CDK12, they exhibit distinct profiles in terms of selectivity and mechanism of action.
This compound is a dual inhibitor of CDK12 and CDK2.[4] Its activity against CDK2, a key regulator of the cell cycle, may offer a broader anti-proliferative effect but could also lead to different off-target effects compared to a more selective CDK12 inhibitor.
SR-4835 is a potent and highly selective dual inhibitor of CDK12 and the closely related CDK13.[5][6] Notably, SR-4835 has a unique mechanism of action as a "molecular glue," promoting the proteasomal degradation of Cyclin K, the obligate partner of CDK12.[7][8] This leads to a more profound and sustained inhibition of the CDK12/Cyclin K complex. While its efficacy has been demonstrated in triple-negative breast cancer models, its activity in lymphoma has been primarily explored in the context of resistance to other CDK12 inhibitors.[2][3]
Quantitative Data Summary
Direct comparative quantitative data in lymphoma models is not currently available in the public domain. The following table summarizes the known biochemical and cellular potencies of each inhibitor from various cancer cell line studies.
| Parameter | This compound | SR-4835 | Reference |
| Target(s) | CDK12, CDK2 | CDK12, CDK13 | [4][5] |
| CDK12 IC50 (biochemical) | 42 nM | 99 nM | [4][6] |
| CDK2 IC50 (biochemical) | 196 nM | Not reported | [4] |
| CDK13 IC50 (biochemical) | Not reported | 4.9 nM (Kd) | [5] |
| Cellular IC50 (A2780 ovarian cancer) | 429 nM | Not reported | [4] |
| Mechanism of Action | ATP-competitive inhibition | ATP-competitive inhibition and molecular glue for Cyclin K degradation | [7][9] |
Proposed Experimental Protocols for Comparative Study in Lymphoma Models
To directly compare the efficacy of this compound and SR-4835 in lymphoma, a series of in vitro experiments are proposed.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a panel of lymphoma cell lines.
Methodology:
-
Cell Lines: A panel of DLBCL and MCL cell lines (e.g., SU-DHL-4, OCI-Ly3, JeKo-1, Granta-519) should be used.
-
Seeding: Cells are to be seeded in 384-well plates at a density of 1-10 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: A five-point serial dilution of this compound and SR-4835 (e.g., ranging from 1 nM to 10 µM) will be added to the cells. A vehicle control (DMSO) should be included.
-
Incubation: Plates are to be incubated for 72-96 hours.
-
Analysis: Cell viability can be assessed using an image-based cell-viability assay that quantifies changes in cell membrane motion or a standard MTT or CellTiter-Glo assay. The IC50 values will be calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.
Western Blot Analysis of Target Engagement and Downstream Effects
Objective: To confirm target engagement and assess the impact of the inhibitors on downstream signaling pathways.
Methodology:
-
Treatment: Lymphoma cells will be treated with this compound and SR-4835 at their respective IC50 concentrations for various time points (e.g., 6, 24, 48 hours).
-
Lysis and Protein Quantification: Cells will be lysed, and protein concentrations will be determined using a BCA assay.
-
Western Blotting: Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against:
-
Phospho-RNA Polymerase II (Ser2)
-
Total RNA Polymerase II
-
Cyclin K
-
Cleaved PARP (an apoptosis marker)
-
Key DDR proteins (e.g., BRCA1, ATR)
-
Proteins in the mTOR-4EBP1-MCL-1 pathway (e.g., p-4EBP1, MCL-1)
-
-
Analysis: Changes in protein levels and phosphorylation status will be quantified relative to a loading control (e.g., GAPDH or β-actin).
Gene Expression Analysis of CDK12 Target Genes
Objective: To measure the effect of the inhibitors on the transcription of CDK12 target genes.
Methodology:
-
Treatment: Lymphoma cells will be treated as described for the Western blot analysis.
-
RNA Extraction and RT-qPCR: Total RNA will be extracted, and cDNA will be synthesized. Quantitative real-time PCR will be performed to measure the mRNA levels of known CDK12 target genes, such as BRCA1, ATR, and FANCF.
-
Analysis: Gene expression changes will be normalized to a housekeeping gene (e.g., GAPDH) and calculated relative to the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
Caption: CDK12 signaling pathway and points of intervention by this compound and SR-4835.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the comparative analysis of CDK12 inhibitors.
Conclusion
Both this compound and SR-4835 represent valuable tools for investigating the role of CDK12 in lymphoma. SR-4835's high selectivity and unique molecular glue mechanism make it a particularly interesting candidate for further development. However, the dual CDK2/CDK12 inhibition by this compound might offer a different therapeutic window. The proposed experimental framework provides a clear path for a rigorous head-to-head comparison of these compounds, which will be essential for determining their potential as novel therapeutic agents for lymphoma. Future in vivo studies in lymphoma xenograft or patient-derived xenograft models will be a critical next step following in vitro characterization.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cdk12-IN-7
Essential guidance for the safe and compliant disposal of the CDK12 inhibitor, Cdk12-IN-7, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Principles
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular solid waste.[3][4][5] All waste streams containing this compound must be segregated, properly contained, and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Summary of Disposal Principles
Due to the absence of specific quantitative disposal data for this compound, this table summarizes the universal principles for handling and disposing of potent chemical compounds in a laboratory setting.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Treat as hazardous chemical waste. | Do not discard in regular trash or down the drain.[3][4] |
| Solutions Containing this compound | Collect in a dedicated, sealed, and properly labeled hazardous waste container. | Container should be leak-proof and shatter-resistant.[4] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[4] | Sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.[5] |
| Empty this compound Containers | Treat as hazardous waste unless triple-rinsed with a suitable solvent. | The rinsate from cleaning must be collected as liquid hazardous waste.[5] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate PPE to minimize exposure risk.
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood.
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible waste streams.
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any needles, syringes, or other contaminated sharps in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[5]
-
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound."
-
List any other chemical constituents (e.g., solvents) and their approximate concentrations.
-
Indicate the date when waste accumulation began.[3]
Step 4: Storage of Hazardous Waste
Waste must be stored safely within the laboratory pending collection.
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[3][5]
-
Ensure the SAA is located away from general lab traffic and is in a secondary containment tray or bin to manage potential leaks.[5]
-
Do not mix this compound waste with incompatible chemicals such as strong acids, bases, or oxidizing agents.[5]
Step 5: Arranging for Final Disposal
-
Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[5]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Experimental Workflow: this compound Disposal Procedure
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a research environment.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cdk12-IN-7
For Research Use Only. Not for human or veterinary use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cdk12-IN-7. As a potent, biologically active small molecule, this compound should be treated as potentially hazardous, and strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.[1]
Hazard Identification
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of PPE will depend on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.[1]Gloves: Two pairs of nitrile gloves (double-gloving).[1][4]Eye Protection: Chemical splash goggles.[1]Lab Coat: Dedicated, disposable, or non-absorbent lab coat.[1]Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1]Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1]Lab Coat: Standard laboratory coat.[1]Ventilation: Chemical fume hood.[1][4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1]Eye Protection: Safety glasses with side shields.[1][4]Lab Coat: Standard laboratory coat.[1][4]Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1]Eye Protection: Chemical splash goggles.[1]Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
-
Receiving and Storage :
-
Preparation of Stock Solutions :
-
All handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]
-
Use a precision balance within the fume hood for weighing the solid compound. Handle carefully to avoid generating dust.[4]
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[4]
-
-
Experimental Use :
-
Conduct all work with this compound in a designated and clearly marked area.[1]
-
Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
After handling the compound, even if gloves were worn, wash hands thoroughly with soap and water.[1]
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]
-
Solid Waste : This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[4][6]
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[4][6]
-
Contaminated Sharps : Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[5][6]
-
Decontamination : Decontaminate the work area with a suitable cleaning agent. All cleaning materials should also be disposed of as hazardous waste.[5]
-
Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
